This guide details the chemical properties, synthesis, and application of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS 876716-01-7), a specialized diamine intermediate used in the development of GPCR ligands and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and application of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS 876716-01-7), a specialized diamine intermediate used in the development of GPCR ligands and kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3]
This molecule represents a "privileged scaffold" in medicinal chemistry—a substituted piperidine that provides both a basic solubilizing center (the piperidine ring) and a flexible linker for hydrogen bonding (the methylamine tail). It acts as a bioisostere for other diamines, often used to optimize the pharmacokinetic (PK) profile of drug candidates by modulating lipophilicity (LogD) and basicity (pKa).
Clear, colorless to pale yellow liquid (Standard State)
Boiling Point (Pred.)
215–220 °C (at 760 mmHg)
Density (Pred.)
0.86 ± 0.05 g/cm³
pKa (Calculated)
N1 (Piperidine): ~9.2
LogP (Calculated)
1.35 ± 0.3 (Moderate Lipophilicity)
Solubility
Miscible in DCM, Methanol, Ethanol; Soluble in aqueous acid.[1][2][3]
Structural Analysis
The molecule features two distinct amine centers:
Tertiary Amine (Ring): Sterically hindered by the isopropyl group, reducing its nucleophilicity compared to the side chain. This center dictates the molecule's core basicity and interaction with the hERG channel (a common concern for piperidines).
Secondary Amine (Tail): The N-methylaminomethyl group is sterically accessible and highly nucleophilic. It serves as the primary "handle" for further derivatization (e.g., amide coupling, reductive amination).
Synthetic Methodologies
The synthesis of CAS 876716-01-7 typically follows a convergent pathway starting from commercially available ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester). The choice of the "Amide Reduction" route (Route A) is preferred for scale-up due to the stability of intermediates compared to the "Aldehyde Reductive Amination" route (Route B).
Mechanism: Reductive amination.[4] The secondary amine of the piperidine attacks the ketone (acetone) to form an iminium ion, which is selectively reduced by STAB.
Why this method? Reductive amination avoids the over-alkylation byproducts common with direct alkylation using isopropyl bromide.
Step 2: Amidation
Reagents: Methylamine (in THF or MeOH), catalytic NaCN (optional promoter) or high pressure/temperature.
Transformation: Conversion of the ethyl ester to the N-methyl amide.
Step 3: Global Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF.
Transformation: Reduction of the carbonyl (C=O) of the amide to the methylene (CH₂) group, yielding the final secondary amine.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.
Figure 1: Step-wise synthesis via the amide reduction pathway, ensuring regioselective control.
Reactivity & Handling
Functionalization Strategies
Researchers utilizing this building block typically target the secondary methylamine tail.
Amide Coupling: Reacts rapidly with acyl chlorides or carboxylic acids (with HATU/EDC) to form stable amides. This is the primary route for attaching this "head group" to a larger drug scaffold.
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, often used to tune metabolic stability.
Reductive Amination: Can react with aldehydes to form tertiary amines, though steric crowding from the piperidine ring must be considered.
Stability & Storage[7]
Air Sensitivity: Secondary amines can absorb CO₂ from the air to form carbamates. Store under inert gas (Argon/Nitrogen).
Hygroscopicity: Likely hygroscopic. Keep tightly sealed in a desiccator at 2–8°C.
Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.[5]
Medicinal Chemistry Applications
GPCR Antagonists (CCR2 / CCR5)
The 1-isopropyl-piperidine motif is a classic "privileged structure" in GPCR medicinal chemistry. It mimics the cationic nitrogen found in endogenous neurotransmitters but adds a bulky isopropyl group that fills hydrophobic pockets (e.g., the orthosteric site of chemokine receptors).
Mechanism: The basic nitrogen forms a salt bridge with a conserved aspartate residue (e.g., Asp282 in CCR2).
Role of the Tail: The methylaminomethyl tail acts as a spacer, positioning an attached aromatic group into a secondary binding pocket.
Kinase Inhibitors
In kinase drug discovery, this moiety is often attached to the solvent-exposed region of the inhibitor.
Solubility: The high pKa (~10) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility of otherwise lipophilic kinase scaffolds.
Metabolic Stability: The isopropyl group protects the piperidine nitrogen from rapid N-dealkylation by CYP450 enzymes, a common liability for simple N-methyl piperidines.
Visualization: Metabolic Liability Map
Understanding where this molecule might fail in vivo is crucial for lead optimization.
Figure 2: Potential metabolic soft spots. The isopropyl group generally slows ring dealkylation compared to n-alkyl analogs.
Safety & Hazard Identification
Signal Word:DANGER
This compound is a low-molecular-weight aliphatic amine. It must be treated as Corrosive and Toxic .[5]
Hazard Class
H-Code
Statement
Skin Corrosion/Irritation
H314
Causes severe skin burns and eye damage.
Acute Toxicity (Oral)
H301
Toxic if swallowed.
Flammable Liquid
H225
Highly flammable liquid and vapor.
Emergency Protocol:
Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Do not neutralize with acid.
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed; medical observation is recommended.
References
Hughes, R. O., et al. (2011). Discovery of PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of isopropyl-piperidine scaffolds in GPCR drug design). [Link]
PubChem . (n.d.).[2][3] Compound Summary: 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine.[2][3] (Structural analog data used for property extrapolation). [Link][2]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Monograph: (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS 876716-01-7)
Subtitle: A Privileged Piperidine Scaffold for CNS-Targeted Drug Discovery[1]
Executive Summary
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS 876716-01-7) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the class of 3-substituted piperidines.[1] Characterized by a lipophilic N-isopropyl group and a reactive secondary methylamine tail, this compound serves as a critical building block for generating libraries of G-Protein Coupled Receptor (GPCR) ligands, particularly for dopaminergic, muscarinic, and serotonergic targets.[1]
This guide details the physicochemical profile, robust synthetic pathways, and strategic applications of this scaffold in modern drug development, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) for Antiparkinsonian and antipsychotic agents.[1]
Chemical Identity & Physicochemical Profile
The compound features a piperidine core, which offers a defined spatial orientation (chair conformation) that is crucial for receptor binding pockets.[1] The N-isopropyl group enhances blood-brain barrier (BBB) permeability by increasing lipophilicity without introducing excessive metabolic liability.
Table 1: Physicochemical Properties
Property
Value
Notes
CAS Number
876716-01-7
Unique Identifier
IUPAC Name
N-methyl-1-(propan-2-yl)piperidin-3-ylmethanamine
Systematic nomenclature
Molecular Formula
C₁₀H₂₂N₂
Molecular Weight
170.29 g/mol
Ideal for fragment-based design (Rule of 3 compliant)
LogP (Predicted)
~1.7
Optimal for CNS penetration
pKa (Predicted)
~10.2 (Piperidine N), ~9.5 (Methylamine N)
Basic; exists as dication at physiological pH
Boiling Point
~218 °C (Predicted)
High boiling liquid
Appearance
Colorless to pale yellow oil
Hygroscopic; absorbs CO₂ from air
Synthetic Methodology
The synthesis of CAS 876716-01-7 is best approached via a robust, scalable 3-step sequence starting from commercially available ethyl nipecotate .[1] This route avoids the use of expensive noble metal catalysts and allows for easy purification of intermediates.
Core Synthesis Workflow
Reductive Alkylation: Introduction of the isopropyl group using acetone and a mild reducing agent.
Amidation: Conversion of the ester to the N-methyl amide.
Reduction: Reduction of the amide carbonyl to the final amine.
Figure 1: Optimized 3-step synthetic route for CAS 876716-01-7.
Procedure: Dissolve ethyl nipecotate in DCE. Add acetone and acetic acid.[1] Stir for 30 min. Cool to 0°C and add STAB portion-wise. Stir at room temperature overnight. Quench with sat. NaHCO₃. Extract with DCM.[1][2]
Checkpoint: Monitor disappearance of secondary amine by TLC (ninhydrin stain).
Procedure: Place the ester in a pressure vessel. Add excess methylamine solution (10 eq). Seal and heat to 80°C for 12-24 hours. Cool and concentrate in vacuo to remove solvent and excess methylamine.
Note: This direct aminolysis is cleaner than hydrolysis followed by coupling.[1]
Procedure: Suspend LiAlH₄ in dry THF under Argon. Add the amide (dissolved in THF) dropwise at 0°C. Reflux for 4 hours.
Workup (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate.[2]
Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Ether) for storage.
Medicinal Chemistry Applications
This scaffold is particularly relevant for "Antiparkinson Agents" and other CNS targets due to its structural homology with known bioactive ligands.[1]
Target Classes
Muscarinic Acetylcholine Receptors (mAChR): The 3-substituted piperidine mimics the spatial arrangement of acetylcholine. The N-isopropyl group provides bulk tolerance in the orthosteric site.
Dopamine Receptors (D2/D3): Used as the basic amine "head group" linked to an aromatic "tail" group via the methylamine handle.
Sigma Receptors: High affinity is often observed for N-alkyl piperidines.[1]
SAR Decision Tree (Structure-Activity Relationship)
Researchers utilize this scaffold to probe the binding pocket's steric and electronic requirements.
Figure 2: SAR optimization strategy using the core scaffold.
Handling, Safety & Stability
Hazards: The compound is a secondary amine and should be treated as Corrosive (Category 1B) and Flammable . It causes severe skin burns and eye damage.[1]
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base reacts with atmospheric CO₂ to form carbamates; the hydrochloride salt is stable at room temperature.
Incompatibility: Avoid strong oxidizing agents, acid chlorides, and anhydrides unless intended for reaction.[1]
References
Synthesis of Piperidine Derivatives: World Intellectual Property Organization, WO2004080945A1.[1] "Process for the preparation of N-methyl-1-naphthalenemethanamine" (Analogous reductive amination protocols).
Piperidine Scaffolds in Medicinal Chemistry: National Center for Biotechnology Information (NCBI), PubChem Compound Summary for similar 3-substituted piperidines.[1]
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] (Standard protocol reference).
Chemical Vendor Data: Echemi, Product entry for CAS 876716-01-7, Categorized as Antiparkinson Agent.[1][3]
Technical Monograph: Structural Characterization of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Executive Summary This technical guide details the spectral validation of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine , a critical diamine scaffold often employed in the synthesis of GPCR ligands and kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the spectral validation of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine , a critical diamine scaffold often employed in the synthesis of GPCR ligands and kinase inhibitors. Due to the presence of two basic nitrogen centers and a chiral center at the C3 position of the piperidine ring, this molecule presents unique spectroscopic challenges, particularly in stereochemical resolution and protic solvent effects.
This document provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, grounded in first-principles spectroscopy and analogous structural data.
Molecular Architecture & Synthesis Context
Understanding the synthesis is a prerequisite for interpreting spectral impurities. This compound is typically synthesized via the reductive amination of 1-isopropyl-piperidine-3-carbaldehyde or the reduction of the corresponding amide.
The following workflow illustrates the logical progression for validating this specific amine scaffold, prioritizing the identification of regio-isomers and salt forms.
Figure 1: Step-by-step analytical workflow for validating diamine building blocks.
Mass Spectrometry (MS) Analysis
For this molecule, Electrospray Ionization (ESI) in positive mode is the standard. However, the fragmentation pattern (MS/MS) is critical for distinguishing it from regio-isomers (e.g., 2- or 4-substituted piperidines).
Primary Ionization
Observed Ion
: 171.2 m/z
Nature: The molecule protonates readily at the more basic secondary amine (exocyclic) or the ring nitrogen depending on gas-phase basicity, often showing double protonation
at low pH.
Fragmentation Logic (MS/MS)
The fragmentation is dominated by
-cleavage adjacent to the nitrogen atoms.
Loss of Isopropyl Group: Cleavage at the N-isopropyl bond is less common in ESI but may be seen as a neutral loss of propene (42 Da) in EI.
Endocyclic
-Cleavage: The piperidine ring opens, often generating characteristic fragments at 84 or 112 depending on the substitution pattern.
Exocyclic
-Cleavage: Cleavage of the bond.
Figure 2: Predicted fragmentation pathways for structural confirmation.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectrum is the definitive tool for assessing purity and isomeric identity. The data below represents high-confidence predicted shifts based on chemometric increments for piperidine derivatives in
.
H NMR (Proton)
Solvent:
(TMS reference at 0.00 ppm).
Key Diagnostic: Look for the isopropyl "septet" and the N-methyl singlet.
Position
Group
(ppm)
Multiplicity
Integral
Mechanistic Notes
N-CH-(CH3)2
Isopropyl Methyls
0.95 - 1.05
Doublet (J=6.6 Hz)
6H
Diastereotopic inequivalence is usually negligible unless salt form.
N-CH-(CH3)2
Isopropyl Methine
2.65 - 2.80
Septet
1H
Deshielded by Ring Nitrogen.
N-CH3
Methylamino
2.40 - 2.45
Singlet
3H
Sharp singlet; broadens if proton exchange is fast.
C3-CH2-N
Exocyclic CH2
2.45 - 2.55
Doublet/Multiplet
2H
Diastereotopic protons; may appear as ABX system.
Ring C2-H
Ring Protons
2.80 - 2.95
Broad Doublet
2H
Equatorial protons are deshielded.
Ring C6-H
Ring Protons
2.00 - 2.20
Multiplet
2H
Axial/Equatorial coupling complexity.
Ring C3/4/5
Ring Protons
1.10 - 1.80
Multiplet
5H
Overlapping "hump" characteristic of saturated rings.
NH
Amine Proton
1.2 - 1.8
Broad Singlet
1H
Highly variable; concentration and moisture dependent.
C NMR (Carbon)
Solvent:
(77.16 ppm reference).
Carbon Type
Predicted (ppm)
Assignment Notes
N-CH-(CH3)2
18.0 - 19.0
Isopropyl methyls (strong signal).
N-CH3
36.0 - 37.0
N-Methyl carbon.
Ring C4/C5
25.0 - 30.0
Distal ring carbons.
Ring C3
35.0 - 38.0
Methine carbon (branch point).
Ring C2/C6
50.0 - 55.0
-carbons to Ring N (deshielded).
N-CH-(CH3)2
53.0 - 55.0
Isopropyl methine.
C3-CH2-N
55.0 - 58.0
Exocyclic methylene.
Experimental Protocol: Handling Stereochemistry
The C3 chiral center creates a racemic mixture. If you are working with a specific enantiomer (e.g., (R)-isomer), you must validate enantiomeric excess (ee%).
Protocol: Derivatize with Mosher's acid chloride or use Chiral HPLC. Standard NMR cannot distinguish enantiomers without a chiral shift reagent (e.g.,
).
Infrared (IR) Spectroscopy
IR is primarily used here for rapid identification of the amine functionality and ensuring the absence of carbonyl impurities (from the amide precursor).
Wavenumber ()
Vibration Mode
Functional Group
Interpretation
3300 - 3400
N-H Stretch
Secondary Amine
Weak, broad band. Indicates the N-methylamine is intact.
2900 - 2980
C-H Stretch
Alkyl
Strong. Isopropyl and piperidine ring C-H bonds.
2700 - 2800
C-H Stretch
N-Alkyl
"Bohlmann bands" may be visible if the lone pair is anti-periplanar to C-H.
1460 - 1470
C-H Bend
Methylene/Methyl
Scissoring vibrations.
1360 - 1380
C-H Bend
Isopropyl
"Gem-dimethyl" doublet characteristic of isopropyl groups.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for interpreting amine shifts and fragmentation).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemometric shift prediction).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.
AIST Spectral Database for Organic Compounds (SDBS). (General reference for piperidine and isopropylamine fragment spectra).
Disclaimer: The spectral data provided above are high-confidence predicted ranges based on structural functional group analysis and analogous literature compounds. For regulatory filings, experimental data must be generated on the specific synthesized lot.
Exploratory
An In-Depth Technical Guide to the Identification of Potential Biological Targets for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The discovery of novel therapeutics is a multi-faceted process that begins with the crucial step of identifying a compound's biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel therapeutics is a multi-faceted process that begins with the crucial step of identifying a compound's biological target. This guide focuses on a novel chemical entity, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, which is built upon the piperidine scaffold—a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] Given the novelty of this specific compound, no pre-existing biological data is available. Therefore, this document serves as a comprehensive, systematic framework outlining the modern, integrated workflow used to elucidate its potential protein targets, validate interactions, and characterize its functional effects. We will detail a logical progression from computational prediction to rigorous in vitro and cell-based validation, providing both the strategic rationale and detailed protocols essential for drug discovery professionals.
Section 1: The Strategic Imperative for Target Identification
The journey from a promising molecule to an approved drug is long and fraught with high attrition rates, often due to a lack of efficacy or unforeseen safety issues.[2] A foundational understanding of a compound's mechanism of action—specifically, its primary biological target(s) and any potential off-targets—is the most critical factor in de-risking a drug discovery program. The piperidine moiety present in our subject compound, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, is a versatile structural motif found in numerous FDA-approved drugs, where it often serves as a key pharmacophore interacting with central nervous system (CNS) receptors, ion channels, and enzymes.[1] This history suggests a high probability of biological activity but also necessitates a broad and systematic search to pinpoint its specific interactions.
This guide presents a self-validating, multi-pillar approach designed to build a robust biological profile for our novel compound, following an iterative and evidence-based workflow.[3]
Section 2: Pillar I - In Silico Target Prediction: Building the Initial Hypotheses
The initial phase of target identification leverages computational methods to rapidly and cost-effectively scan the vast proteomic landscape for plausible targets.[4][5] This approach narrows the field of possibilities, allowing for a more focused and efficient experimental validation campaign.
Rationale: The Power of Predictive Modeling
Computational approaches serve two primary functions: they can identify potential targets based on the structural similarity of the new molecule to compounds with known activity (ligand-based) or by predicting how the molecule might physically interact with the three-dimensional structures of proteins (structure-based).[6] This dual strategy provides a powerful cross-validation framework for generating high-confidence hypotheses.
Experimental Workflow: From Structure to a Prioritized Target List
The in silico screening process is a logical cascade designed to refine a large pool of potential targets into a manageable list for wet-lab validation.
Caption: Workflow for in silico target prediction.
Detailed Protocols
Protocol 2.3.1: Ligand-Based Similarity Search
Molecule Preparation: Generate a 2D structure and a low-energy 3D conformer of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine using standard cheminformatics software (e.g., ChemDraw, RDKit).
Database Selection: Choose comprehensive bioactivity databases such as ChEMBL and PubChem, which link chemical structures to experimental biological data.
Similarity Metric: Employ the Tanimoto coefficient as the metric for 2D fingerprint similarity, with a threshold of >0.85 to identify close structural analogs.
Execution: Perform the search against the databases.
Data Curation: Compile a list of all unique protein targets associated with the retrieved structural analogs. This list forms the basis of our initial target hypotheses.
Protocol 2.3.2: Structure-Based Molecular Docking
Target Library Preparation: Based on the output from Protocol 2.3.1, assemble a library of high-resolution protein crystal structures from the Protein Data Bank (PDB). Focus on major drug target families such as GPCRs, kinases, and ion channels.
Protein and Ligand Preparation: Use a molecular modeling suite (e.g., Schrödinger, MOE) to prepare the protein structures (add hydrogens, remove water, assign protonation states) and the ligand (generate conformers, assign partial charges).
Docking Simulation: Execute a high-throughput virtual screening (HTVS) workflow, docking the ligand into the defined binding site of each target protein.
Scoring and Analysis: Rank the targets based on the predicted binding energy (docking score). Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds with polar residues, salt bridges with the piperidine nitrogen) are plausible.
Section 3: Pillar II - In Vitro Validation: Confirming Direct Target Engagement
Rationale: The Imperative of Empirical Evidence
An in vitro binding assay provides the first definitive proof of a direct physical interaction between the compound and a protein target.[8] It allows for the precise quantification of binding affinity (e.g., Ki, KD), which is a critical parameter for assessing a compound's potency. A multi-assay approach is employed to build confidence and rule out potential artifacts.
Experimental Workflow: From Hypothesis to Confirmed Binding
This workflow details the process of testing the prioritized targets using orthogonal, industry-standard binding assays.
Caption: Example signaling pathway for a Gi-coupled GPCR.
Cell Plating: Plate HEK293 cells stably expressing the target Gq-coupled GPCR into black-walled, clear-bottom 96-well plates.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add the test compound and simultaneously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
Mode of Action: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration. Inhibition of the agonist-induced signal indicates antagonist activity.
Data Analysis: Generate dose-response curves to calculate EC50 (agonist mode) or IC50 (antagonist mode).
Protocol 4.3.2: High-Content Imaging for Off-Target and Phenotypic Profiling
Cell Culture: Plate a biologically relevant cell line (e.g., U2OS osteosarcoma cells) in 384-well imaging plates.
Compound Treatment: Treat cells with (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine at multiple concentrations for 24-48 hours.
Staining: Fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular compartments (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
Image Acquisition: Use an automated high-content imaging system to capture multi-channel images from each well.
Feature Extraction: Employ image analysis software to extract hundreds of quantitative features describing cell morphology, intensity, and texture.
Phenotypic Fingerprinting: Compare the multiparametric profile of the test compound to a reference database of profiles from compounds with known mechanisms of action to identify similarities, suggesting potential off-target effects or novel mechanisms.
[9]
Section 5: Synthesis and Forward Path
The identification of a drug's biological target is not a linear process but an iterative cycle of prediction, validation, and characterization. The comprehensive workflow detailed in this guide provides a robust framework for elucidating the primary targets and functional pharmacology of a novel chemical entity like (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine.
By integrating computational chemistry, biophysical binding assays, and cell-based functional screens, we can build a high-confidence profile of a compound's mechanism of action. This knowledge is paramount for making informed decisions, guiding lead optimization efforts, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The results from this workflow will form the self-validating foundation upon which all future preclinical and clinical development will be built.
References
Drug Discovery News. (2025). Enabling the translational gap with AI. Drug Discovery News.
BMG LABTECH. (2025). Binding Assays. BMG LABTECH.
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification. PubMed.
PubMed Central. (n.d.). Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. PubMed Central.
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen.
PubMed. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. PubMed.
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
St. Jude Children's Research Hospital. (2019). Understanding transporter proteins at a single-molecule level. St. Jude Children's Research Hospital.
OARS. (n.d.). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. Open Access Repository Suffolk.
Chemical Genomics. (n.d.). Computational Approach for Drug Target Identification (Chapter 20). IntechOpen.
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
BenchSci. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. BenchSci.
PubMed. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed.
National Institutes of Health. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. National Institutes of Health.
ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.
PubMed. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PubMed.
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate.
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc..
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec.
PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction. PubMed Central.
National Institutes of Health. (n.d.). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. National Institutes of Health.
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound Identity: (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Chemical Class: 1,3-Disubstituted Piperidine / Secondary Amine
Primary Application: Pharmacological Probe / Chemical Building Block[1]
This technical guide outlines a rigorous, predictive framework for establishing the Mechanism of Action (MoA) of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine .[1] While this specific molecule is often utilized as a chemical intermediate, its structural motif—a piperidine core substituted with a lipophilic N-isopropyl group and a polar methylaminomethyl side chain—classifies it as a "privileged scaffold" in medicinal chemistry.
Based on Structure-Activity Relationship (SAR) analysis of analogous therapeutics (e.g., Diphenidol, Trihexyphenidyl), this compound is predicted to exhibit activity as a Muscarinic Acetylcholine Receptor (mAChR) Antagonist or a Sigma-1 Receptor Ligand . This guide details the computational and experimental workflows required to validate these hypotheses, moving from in silico prediction to in vitro functional characterization.
Part 1: Structural Analysis & Pharmacophore Mapping[1]
Physicochemical Deconstruction
The biological activity of this molecule is dictated by three critical structural domains. Understanding these domains allows us to predict its interaction with transmembrane proteins, particularly G-Protein Coupled Receptors (GPCRs).
Domain
Chemical Feature
Pharmacological Function
Core Scaffold
Piperidine Ring (Saturated Heterocycle)
Provides structural rigidity; mimics the "cationic head" of neurotransmitters (Acetylcholine, Dopamine).[1]
High pKa (~9.5–10.0); protonated at physiological pH to form ionic bonds with conserved Aspartate residues in GPCRs (e.g., Asp3.32).
Stereochemical Considerations
The C3 position of the piperidine ring is a chiral center. In pharmacological contexts, the enantiomers (R) and (S) often display distinct binding affinities (eutomer vs. distomer).
Directive: Any MoA study must separate enantiomers via Chiral HPLC prior to biological testing to avoid confounding data from a racemic mixture.
Part 2: In Silico Target Prediction Framework
Before wet-lab synthesis, computational tools are used to map the molecule against the "chemical space" of known ligands.
Predictive Workflow
The following Graphviz diagram illustrates the decision matrix for narrowing down the target class.
Figure 1: Computational workflow for de-orphaning the target profile of the piperidine derivative.
Hypothesis Generation
Based on the "Similarity Search" phase, the highest probability targets are:
Muscarinic M1-M5 Receptors: The N-methyl-piperidine motif is a classic bioisostere for the tropane ring found in Atropine.[1]
Sigma-1 Receptor: N-substituted piperidines are privileged scaffolds for Sigma-1, often acting as chaperones for ER stress modulation.[1]
Part 3: Experimental Validation Protocols (In Vitro)
To empirically determine the MoA, a tiered screening cascade is required.
Tier 1: Radioligand Binding Assay (Affinity)
Objective: Determine if the compound binds to the predicted receptor (e.g., M1 Muscarinic Receptor) by displacing a known radioligand.
Protocol:
Preparation: Transfect CHO-K1 cells with human M1 receptor cDNA. Harvest membranes and homogenize in HEPES buffer.
Test Compound: (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).[1]
Incubation: 60 minutes at 25°C to reach equilibrium.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
Analysis: Measure radioactivity via Liquid Scintillation Counting. Plot % Inhibition vs. Log[Concentration] to calculate Ki (Binding Affinity).
Tier 2: Functional Assay (Mechanism)
Objective: Distinguish whether the compound is an Agonist (activates receptor) or Antagonist (blocks receptor).
Hypothesis: Given the bulky isopropyl group, the compound is likely an Antagonist .
Protocol: Calcium Flux Assay (FLIPR)
Dye Loading: Load M1-expressing CHO cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes.[1]
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
Agonist Mode: Inject Test Compound. An increase in fluorescence indicates Agonism.
Antagonist Mode: Inject Test Compound, incubate 15 min, then inject standard agonist (Acetylcholine EC₈₀).
Result: If the Test Compound suppresses the Acetylcholine signal, it is an Antagonist .
Part 4: Toxicology & Safety Profiling (hERG Liability)
Piperidine derivatives are notorious for off-target blockade of the hERG potassium channel , which can lead to fatal cardiac arrhythmias (QT prolongation). This is a mandatory safety checkpoint.
hERG Inhibition Pathway
The following diagram illustrates the mechanism of potential toxicity.
Figure 2: Potential mechanism of cardiotoxicity via hERG channel inhibition.[1]
Mitigation Strategy:
Perform automated patch-clamp (QPatch) assays early in development.[1]
If IC₅₀ < 10 µM, structural modification (reducing lipophilicity or basicity) is required.
Part 5: Conclusion
The mechanism of action for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is predicted to be modulation of GPCRs, specifically as a Muscarinic Antagonist or Sigma Ligand .[1] This prediction relies on the "pharmacological grammar" of the piperidine scaffold: a protonatable nitrogen for receptor anchoring and a lipophilic tail for pocket occupancy. Confirmation requires the execution of the binding and functional assays detailed above, with a critical eye on stereoselectivity and hERG safety margins.
References
PubChem. (2025). Compound Summary: 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine.[1][2] National Library of Medicine.
[Link][2]
SwissTargetPrediction. (2019). A web server for target prediction of bioactive small molecules. Swiss Institute of Bioinformatics.
[Link]
ChEMBL Database. (2025). Target predictions for Piperidine scaffolds. European Molecular Biology Laboratory (EMBL-EBI).[1]
[Link]
Journal of Medicinal Chemistry. (2014). Structure-Activity Relationships of Piperidine-Based Muscarinic Antagonists. ACS Publications.
[Link]
Navigating the Uncharted: A Technical Safety and Handling Guide for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the anticipated safety protocols and handling guidelines for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the anticipated safety protocols and handling guidelines for the novel compound, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document leverages a structure-based hazard assessment, drawing parallels from well-characterized analogous compounds. The core principle of this guide is to foster a proactive safety culture by treating this compound with the caution merited by its most hazardous structural relatives.
Structural Analogy: The Foundation of Hazard Assessment
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is a substituted piperidine with an alkylamine sidechain. Its potential hazards can be inferred from the known toxicological and safety profiles of its core components: the piperidine ring and various alkylamines.
Piperidine: A cyclic secondary amine, piperidine is known to be a flammable liquid that is toxic and corrosive.[1][2][3] It can cause severe skin burns and eye damage.[2][3][4][5] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[2][3][4][5]
Alkylamines (e.g., N-isopropylmethylamine, Methylamine, Isopropylamine): These compounds are often volatile, flammable, and corrosive.[6][7][8][9] They are known to be toxic if inhaled or swallowed and can cause severe skin and eye irritation or burns.[6][7][9][10][11][12]
Therefore, it is prudent to assume that (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine will exhibit a combination of these hazardous properties.
Hazard Identification and Classification: A Proactive Stance
Based on the analysis of its structural analogs, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine should be handled as a substance with the following potential classifications:
Hazard Class
Anticipated Classification
Rationale based on Structural Analogs
Flammable Liquid
Category 2 or 3
Alkylamines and piperidine are flammable.[2][3][6][8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
Ventilation: All handling of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Isolation: If possible, isolate procedures involving this compound from other laboratory activities.
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[14]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[11][15]
Skin Protection:
Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.[15] Always inspect gloves for integrity before use.
Lab Coat/Coveralls: A flame-resistant lab coat or chemical-resistant coveralls should be worn to protect the body.[14][15]
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[11][13]
Caption: Personal Protective Equipment Workflow.
Safe Handling and Storage: Minimizing Risk
Handling
Avoid Contact: Prevent contact with skin, eyes, and clothing.[16]
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][11][12][16] Use non-sparking tools.[1][16]
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[6][12][16]
Hygiene: Do not eat, drink, or smoke in handling areas.[7][9][11][12] Wash hands thoroughly after handling.[6][7][12][13]
Storage
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][12][16]
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][16]
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[16]
Emergency Procedures: Preparedness is Key
First-Aid Measures
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6][13] Seek immediate medical attention.[6]
Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[12] Rinse the skin with plenty of water.[6][12] Seek immediate medical attention.
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[13]
Ingestion: If swallowed, rinse mouth.[6] Do NOT induce vomiting.[6][12] Seek immediate medical attention.[6]
Accidental Release
Evacuate: Evacuate personnel from the area.
Ventilate: Ensure adequate ventilation.
Ignition Sources: Remove all sources of ignition.
Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.
Personal Protection: Wear appropriate PPE during cleanup.
Application Notes and Protocols for the Purification of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Abstract This document provides a comprehensive guide to the purification of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, a disubstituted piperidine derivative relevant in pharmaceutical research and drug discovery.[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the purification of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, a disubstituted piperidine derivative relevant in pharmaceutical research and drug discovery.[][2] The inherent basicity and polarity of this diamine present unique challenges for achieving high purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind various purification strategies. We present detailed, field-proven protocols for acid-base extraction, vacuum distillation, advanced chromatographic techniques, and salt recrystallization. Furthermore, we provide validated analytical methods for accurate purity assessment, ensuring that researchers, scientists, and drug development professionals can confidently prepare highly pure material for their studies.
Introduction and Physicochemical Profile
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is a saturated heterocyclic compound containing two basic nitrogen centers: a tertiary amine within the piperidine ring and a secondary amine on the side chain. This dual basicity is the most critical chemical characteristic governing its purification. Understanding its physical and chemical properties is the cornerstone of developing an effective purification strategy.
The target molecule is a polar, hygroscopic liquid, miscible with water and many organic solvents.[3][] Its structure presents challenges common to many aliphatic amines, including strong interactions with acidic stationary phases in chromatography and a propensity to absorb atmospheric carbon dioxide.
Table 1: Physicochemical Properties of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Estimated based on the high molecular weight and hydrogen bonding capability relative to simpler amines like piperidine (106 °C).[5] Vacuum distillation is required.
Basicity (pKa)
pKa₁ ≈ 10-11 (ring N), pKa₂ ≈ 9-10 (side-chain N)
Estimated based on piperidine (pKa ≈ 11.1)[] and typical secondary amines. The precise values dictate the pH ranges for extraction and ion-exchange chromatography.
Solubility
Soluble in water, methanol, ethanol, DCM, chloroform. Low solubility in non-polar solvents like hexanes.
Inferred from its polar structure and the properties of similar amines.[3][]
Anticipated Impurity Profile
Effective purification requires anticipating the potential impurities arising from the synthesis. A common synthetic route involves the N-alkylation of a piperidine precursor with an isopropyl group, or reductive amination.[6]
Potential Impurities May Include:
Starting Materials: Unreacted (piperidin-3-ylmethyl)-methyl-amine or 3-(methylaminomethyl)piperidine.
Side-Products: Over-alkylation leading to quaternary ammonium salts, or products from side reactions.
Isomers: Diastereomers if the synthesis creates or modifies chiral centers.
Solvents: Residual solvents from the reaction and workup.
Purification Strategy Selection
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the required final purity. The following diagram outlines a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification strategy.
Protocols and Methodologies
Method 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the basicity of the amine nitrogens. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into a fresh organic solvent.
Application Note: This is an excellent first-pass purification step for any scale. It efficiently removes non-basic impurities, inorganic salts, and very polar, non-amine compounds. It is highly recommended as a pre-purification step before chromatography or distillation.
Protocol:
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 0.1-0.2 M.
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
Phase Separation: Allow the layers to separate. The target amine is now in the aqueous layer as its hydrochloride salt. Drain and discard the organic layer, which contains non-basic impurities.
Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with swirling until the pH is >12 (confirm with pH paper). The free amine will separate, often as an oil.
Back-Extraction: Add a fresh portion of DCM (equal to the aqueous volume) to the separatory funnel. Shake vigorously to extract the free amine back into the organic layer.
Drying and Concentration: Drain the organic layer. Repeat the back-extraction (Step 5) twice more. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Method 2: High-Vacuum Distillation
Principle: For thermally stable liquids, distillation separates components based on differences in boiling points. Given the high estimated boiling point of the target amine, distillation must be performed under high vacuum to prevent thermal decomposition.
Application Note: This method is ideal for multi-gram to kilogram scale purification, especially for removing non-volatile impurities like inorganic salts, catalysts, or high molecular weight side-products. It is less effective at separating compounds with very similar boiling points.
Protocol:
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales (<10 g).
Charge Flask: Charge the distillation flask with the crude amine (pre-purified by extraction is recommended) and a magnetic stir bar. Do not fill the flask more than two-thirds full.
Vacuum Application: Slowly apply a high vacuum (e.g., <1 mmHg).
Heating: Gently heat the distillation flask using an oil bath. Stir the contents to ensure smooth boiling.
Fraction Collection: Collect the distilled product in a receiving flask cooled with an ice bath. Monitor the vapor temperature. Collect the fraction that distills over a narrow and stable temperature range.
Termination: Once the desired fraction is collected, remove the heat source before releasing the vacuum.
Method 3: Chromatographic Purification
Chromatography is essential for achieving the highest levels of purity, especially for removing structurally similar impurities.
Principle: In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. Polar compounds elute first. For basic amines, mobile phase pH is critical. At high pH, the amine is in its neutral, more hydrophobic form, leading to stronger retention and better separation from polar impurities.[8]
Application Note: This is often the most effective chromatographic method for polar amines. It avoids the issues of strong adsorption seen with silica gel.[9] Using a mobile phase modifier like triethylamine (TEA) or ammonium hydroxide is crucial for good peak shape.
Protocol:
Column: Select a C18 reversed-phase flash column.
Mobile Phase: Prepare a two-solvent system:
Solvent A: Water + 0.1% Triethylamine (or Ammonium Hydroxide), pH adjusted to ~10.
Sample Loading: Dissolve the crude amine in a minimal amount of methanol or the initial mobile phase composition.
Elution: Equilibrate the column with 5-10% Solvent B in A. Elute the sample using a gradient, for example, from 10% B to 80% B over 15-20 column volumes.
Fraction Analysis: Collect fractions and analyze by TLC (using a C18 plate) or LC-MS to identify those containing the pure product.
Principle: Standard silica gel is acidic and causes severe peak tailing with basic amines.[8] This can be overcome by either using a pre-treated, amine-functionalized silica column or by adding a competing base to the mobile phase to neutralize the acidic silanol groups.
Application Note: A viable but often less efficient alternative to reversed-phase. It is useful when impurities are less polar than the target amine.
Protocol:
Column: Use a standard silica gel column.
Mobile Phase: Prepare an eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., methanol or isopropanol). Crucially, add 1-2% triethylamine or ammonium hydroxide to the mobile phase mixture.
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase.
Elution: Run the column using an isocratic or gradient elution. A common gradient would be from 100% DCM to 90:10:1 DCM/Methanol/Triethylamine.
Fraction Analysis: Collect and analyze fractions by TLC (stain with potassium permanganate or ninhydrin).
Method 4: Purification via Salt Recrystallization
Principle: While the free amine is a liquid, its salts (e.g., hydrochloride, fumarate, tartrate) are often stable, crystalline solids. The process of crystallization is a powerful purification technique that can exclude impurities from the growing crystal lattice.[10] The pure salt can then be isolated, and the free amine regenerated.
Application Note: This is the gold standard for achieving the highest analytical purity (>99.9%). It is particularly effective for removing isomeric or other closely related impurities that are difficult to separate by chromatography.[11]
Protocol:
Salt Formation: Dissolve the amine in a suitable solvent like isopropanol or ethyl acetate. Stoichiometrically add a solution of an appropriate acid (e.g., HCl in ether, or a solution of fumaric acid in ethanol). Stir until precipitation is complete.
Crude Crystallization: Collect the solid salt by vacuum filtration.
Solvent Selection: Screen for a suitable recrystallization solvent or solvent system (e.g., ethanol/water, methanol/ether). The ideal solvent will dissolve the salt when hot but have low solubility when cold.
Recrystallization: Dissolve the crude salt in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Liberation of Free Amine (Optional): To recover the free base, dissolve the purified salt in water and follow steps 4-6 of the Acid-Base Extraction protocol (Section 3.1).[12]
Analytical Methods for Purity Assessment
Purity must be confirmed using orthogonal analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Excellent for assessing the presence of volatile impurities and confirming the mass of the target compound. The high boiling point of piperidine derivatives means a high-temperature program is necessary.[5]
Table 2: Example GC-MS Protocol
Parameter
Condition
Column
Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Injector Temp
250 °C
Oven Program
100 °C hold 2 min, ramp 15 °C/min to 280 °C, hold 5 min
Carrier Gas
Helium, constant flow 1.2 mL/min
MS Source Temp
230 °C
MS Quad Temp
150 °C
Detection
Electron Ionization (EI), Scan m/z 40-400
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary technique for quantitative purity analysis.[13] A reversed-phase method using a C18 column is recommended. Since the analyte lacks a strong chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are required.
Caption: Typical HPLC-CAD/MS workflow for purity analysis.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Application Note: NMR is indispensable for structural confirmation and for identifying and quantifying impurities, including residual solvents. The ¹H NMR spectrum should show clean, well-resolved signals corresponding to the isopropyl, piperidine, and methyl groups. Integration of impurity signals relative to the product signals can provide a quantitative measure of purity.
Conclusion
The purification of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine requires a strategic approach that accounts for its dual basicity, high polarity, and potential impurity profile. A multi-step strategy, often beginning with a robust acid-base extraction followed by either high-vacuum distillation for bulk quantities or high-pH reversed-phase chromatography for high-purity material, is typically most effective. For achieving the highest analytical standards, conversion to a solid salt and subsequent recrystallization is unparalleled. All purification claims must be substantiated by rigorous, orthogonal analytical methods such as GC-MS, HPLC-CAD/MS, and NMR spectroscopy.
References
Vertex AI Search. CAS 876716-01-7 (1-Isopropyl-piperidin-3-ylmethyl)methylamine.
Application Notes and Protocols: A Strategic Guide to In Vitro Assay Development for the Novel Compound (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Introduction In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding.[1][2] We are often presented with small molecules, such...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding.[1][2] We are often presented with small molecules, such as (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine , that possess intriguing structural features but an unknown mechanism of action (MOA). The critical first step in realizing the therapeutic potential of such a compound is a systematic and rigorous in vitro characterization. This process is not merely about generating data, but about building a coherent biological narrative that guides all future development.[3]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to elucidate the biological activity of a novel compound. We will use (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine as our exemplar to illustrate a multi-phased approach, beginning with broad, unbiased screening to identify a molecular target, followed by progressively more focused assays to validate the target, define the MOA, and assess cellular effects.
The philosophy underpinning this guide is one of scientific integrity and logical progression. Each experimental phase is designed to answer a specific set of questions, with the results from one stage informing the strategy for the next. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and emphasize the principles of assay validation and quality control that ensure the generation of trustworthy and reproducible data.[4]
Overall Strategic Workflow
The journey to characterize a novel compound can be visualized as a funnel, starting with a wide net to capture potential targets and narrowing down to a specific, well-defined biological function.
Caption: High-level strategic workflow for novel compound characterization.
Phase 1: Target Identification - Casting a Wide Net
With no a priori knowledge of the biological target of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, our initial strategy must be unbiased and comprehensive. The goal is to screen the compound against large panels of common drug targets to identify initial "hits"—meaningful interactions that can be pursued in subsequent validation studies.[5] The two largest and most successfully drugged classes of proteins are G-Protein Coupled Receptors (GPCRs) and enzymes (particularly kinases).
Rationale: GPCRs constitute the largest family of cell surface receptors and are the targets for approximately 35% of all marketed drugs.[6][7] A broad binding screen is a cost-effective and high-throughput method to rapidly assess if our compound interacts with any of hundreds of known GPCRs. This is typically a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[8][9]
Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine in 100% DMSO.
Perform serial dilutions to create a concentration range for testing (e.g., a final assay concentration of 10 µM is common for a primary screen).
Assay Plate Preparation:
Use a 96- or 384-well microplate.
Add assay buffer to all wells.
Add the test compound, vehicle control (DMSO), and a known reference ligand (positive control inhibitor) to appropriate wells.
Reaction Initiation:
Add the appropriate radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration close to its dissociation constant (Kd) to all wells.
Add cell membrane preparations expressing the specific GPCR target to each well. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion artifacts.[8]
Incubation:
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. This time should be established during assay development.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes (with bound radioligand) while unbound radioligand passes through.
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Detection:
Dry the filter mats.
Add scintillation cocktail to each filter spot.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Total Binding: Radioactivity measured in the absence of any competing ligand.
Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of a known, unlabeled reference compound.
Specific Binding: Total Binding - NSB.
Percent Inhibition Calculation:
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
Rationale: Protein kinases are another major class of drug targets, particularly in oncology and immunology. Kinase assays measure the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity can be readily detected.[10]
Methodology:
Compound Preparation: As described in Protocol 1. A final screening concentration of 1-10 µM is typical.
Assay Plate Setup:
In a 384-well plate, add the test compound, vehicle control (DMSO), and a known kinase inhibitor (positive control).
Enzymatic Reaction:
Add the specific kinase enzyme and its corresponding substrate (often a peptide or protein) to each well.
Initiate the reaction by adding ATP at a concentration near its Michaelis-Menten constant (Km).
Incubation:
Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes). The reaction should be kept within the linear range, determined during assay development.
Detection (Example using ADP-Glo™ Technology):
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. The amount of light produced is directly proportional to the amount of ADP formed and thus, to the kinase activity.
Data Acquisition:
Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percent inhibition of kinase activity using a similar formula as in the GPCR screen, where the signal from the vehicle control represents 100% activity and a no-enzyme control represents 0% activity.
A "hit" is typically defined as a compound causing >50% inhibition.
Parameter
GPCR Binding Screen
Kinase Inhibition Screen
Platform
Radiometric (Scintillation)
Luminescence (e.g., ADP-Glo™)
Primary Output
% Inhibition of Ligand Binding
% Inhibition of Enzyme Activity
Typical "Hit" Threshold
>50% Inhibition @ 10 µM
>50% Inhibition @ 10 µM
Positive Control
Known unlabeled ligand
Known kinase inhibitor (e.g., Staurosporine)
Negative Control
DMSO Vehicle
DMSO Vehicle
Table 1: Summary of Primary Screening Parameters.
Phase 2: Mechanism of Action (MOA) Elucidation
A "hit" from a primary screen is merely a starting point. The next crucial phase is to validate this initial finding and begin to understand how the compound interacts with its putative target. For this section, let us assume that our screening of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine identified a significant and selective interaction with a hypothetical GPCR, "Receptor X".
Protocol 3: Radioligand Binding Assay for Affinity Determination (Ki)
Rationale: The primary screen only tells us that our compound can displace a known ligand. It does not tell us the compound's binding affinity. Determining the inhibitor constant (Ki) provides a quantitative measure of the compound's potency at the receptor, which is essential for structure-activity relationship (SAR) studies.[11] This is achieved by performing a competition binding experiment with multiple concentrations of our test compound.[9]
Methodology:
Compound Preparation: Prepare a wide range of concentrations of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, typically in half-log or log dilutions (e.g., from 1 nM to 100 µM).
Assay Procedure: The procedure is identical to Protocol 1, except that instead of a single concentration, the full dilution series of the test compound is used.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 4: Functional Assay - cAMP Measurement for GPCRs
Rationale: Binding to a receptor does not reveal the functional consequence. The compound could be an activator (agonist), a blocker (antagonist), or an inverse agonist. Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP).[6] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. This assay will determine the functional activity of our compound at "Receptor X".
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine for receptor binding studies
Application Note: Receptor Binding Profiling of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Scaffolds Executive Summary (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7), also known as N-methyl-1-(1-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Receptor Binding Profiling of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Scaffolds
Executive Summary
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7), also known as N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine, represents a critical pharmacophore in medicinal chemistry.[1] Its structural core—a 3-substituted piperidine ring with a basic exocyclic amine and a lipophilic N-substituent—is characteristic of high-affinity ligands for the Sigma-1 receptor (
R) and specific G-Protein Coupled Receptors (GPCRs) such as Muscarinic Acetylcholine Receptors (mAChRs) and Chemokine Receptors (e.g., CCR2) .[1]
This guide provides authoritative protocols for characterizing the binding affinity (
) of this analyte. The primary focus is on Sigma-1 receptor competition binding , the most probable high-affinity target for this scaffold, followed by a selectivity screen against Muscarinic receptors.[1]
Technical Background & Mechanistic Rationale
Structural Pharmacology
The molecule features a "privileged structure" common to neuroactive agents.
Cationic Center: The secondary amine (methyl-amine tail) serves as the primary protonation site at physiological pH, essential for electrostatic interaction with the conserved aspartate residue (Asp126) in the
R binding pocket.
Hydrophobic Bulk: The N-isopropyl group and the piperidine ring provide the necessary steric bulk to occupy the hydrophobic pocket formed by Val162, Leu105, and Phe107 in the
R.
Selectivity Profile: 3-substituted piperidines often exhibit "promiscuous" binding.[1] While
R is the primary target, off-target binding to Muscarinic M1/M2 receptors and the Dopamine Transporter (DAT) must be ruled out to validate pharmacological specificity.
Experimental Strategy
To determine the affinity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, we utilize a Radioligand Competition Binding Assay .[1] The test compound (analyte) competes with a high-affinity radiolabeled probe (e.g.,
-Pentazocine) for the receptor sites.[1] The reduction in bound radioactivity is inversely proportional to the analyte's affinity.
Incubate plates for 120 minutes at 37°C to reach equilibrium. Note: Sigma receptors have slow association/dissociation kinetics; adequate time is crucial.[1]
Termination:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific filter binding).
The following diagram illustrates the logical flow of the receptor binding screen, from membrane prep to data validation.
Figure 1: Critical path workflow for validating the binding affinity of piperidine-based ligands.
References
Sigma-1 Receptor Pharmacology:
Chu, U. B., & Ruoho, A. E. (2016).[3] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
Piperidine Scaffold Synthesis & Binding:
Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonists based on Piperidine Cores.[1] International Journal of Molecular Sciences.
Radioligand Binding Methodology:
Maguire, R. P., et al. (2023).[2] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1] RSC Medicinal Chemistry.
Chemical Structure Data:
PubChem Compound Summary for CID 66567898: 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine (Structural Analog).[1][4]
[1][4]
Application Note: Preclinical Efficacy Profiling of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
This Application Note is designed for researchers evaluating the preclinical efficacy of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7).[1] Based on its chemical structure—a lipophilic, 1,3-disubstitu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers evaluating the preclinical efficacy of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7).[1]
Based on its chemical structure—a lipophilic, 1,3-disubstituted piperidine with a secondary amine tail—this molecule represents a "privileged scaffold" in CNS medicinal chemistry.[1] It shares significant structural homology with Sigma-1 receptor ligands , Histamine H3 antagonists , and Monoamine transporter modulators .[1] Consequently, this guide prioritizes models for Cognitive Enhancement (Neuroprotection) and Mood Regulation , while addressing the "Antiparkinson" potential noted in chemical catalogs.[1]
[1]
Executive Summary & Mechanism Hypothesis
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is a small, lipophilic molecule likely to possess high blood-brain barrier (BBB) permeability.[1] Its pharmacophore suggests three primary mechanisms of action (MoA) that define the selection of animal models:
Sigma-1 Receptor (σ1R) Agonism: The N-isopropyl-piperidine core is a classic σ1R binding motif.[1] Efficacy is expected in neuroprotection and cognitive retrieval .[1]
Monoamine Reuptake Inhibition: Structural similarity to piperidine-based stimulants suggests potential efficacy in depression and fatigue .[1]
Histamine H3 Antagonism: The basic amine tail resembles H3 antagonists used for wakefulness and cognitive deficits .[1]
Proposed Signaling Pathway (Sigma-1 Hypothesis)
The following diagram illustrates the putative mechanism where the molecule acts as a Sigma-1 chaperone, preventing ER stress and promoting BDNF signaling, leading to the chosen efficacy endpoints.
Caption: Putative mechanism linking the target molecule to behavioral outcomes via Sigma-1 receptor modulation and BDNF upregulation.[1]
Experimental Workflow: The "3-Tier" Validation Strategy
To avoid wasting resources on complex models, follow this tiered validation logic.
Tier
Objective
Assay/Model
Success Criteria
1
Safety & PK
Rotarod Test (Motor Coordination)
No ataxia at 10x effective dose.
2
Phenotypic Screen
Open Field Test (Locomotion)
Hyper: Stimulant profile. Hypo: Sedative.[1] No Change: Nootropic potential.[1]
3
Primary Efficacy
Scopolamine-Induced Amnesia (Y-Maze)
Reversal of Scopolamine-induced deficits (Alternation > 60%).[1]
Rationale: This is the gold-standard rapid screening model for compounds with "Antiparkinson" or "Nootropic" potential.[1] It tests spatial working memory , which is cholinergic-dependent.[1] If your molecule acts via Sigma-1 or H3 mechanisms, it should reverse the amnesia induced by Scopolamine.[1]
Record sequence of arm entries (e.g., A-B-C-A-B).[1]
Analysis:
Calculate % Spontaneous Alternation :
Valid Triad: Entry into three different arms consecutively (e.g., A-B-C).[1]
Validation Check: The "Disease Control" group must show significantly lower alternation (~50%, chance level) compared to "Normal Control" (~70%). Efficacy is defined as restoring alternation to >60%.[1]
Protocol B: Forced Swim Test (FST)
Rationale: Given the piperidine structure's link to monoamine modulation, this test evaluates antidepressant-like activity.[1]
Methodology
Apparatus: Cylindrical glass tank (30cm height, 20cm diameter) filled with water (25°C) to a depth where the tail does not touch the bottom.
Dosing: Administer Test Compound (i.p.) 1 hour prior to testing.
Controls: Imipramine (20 mg/kg) as positive control.[1]
Scoring: Measure Immobility Time (floating with minimal movement to keep head above water).
Interpretation: A significant reduction in immobility compared to vehicle indicates antidepressant efficacy.[1]
Caution: If the "Open Field" test (Tier 2) showed Hyperactivity, a reduction in immobility here might just be motor stimulation, not mood improvement.[1]
Data Presentation & Interpretation
When reporting results for this molecule, structure your data tables to highlight Rescue Efficiency .
Table 1: Example Data Layout for Y-Maze (Cognition)
Group
Dose (mg/kg)
Total Entries (Motor Check)
% Spontaneous Alternation
Outcome
Vehicle + Saline
-
25 ± 3
72% ± 4%
Baseline
Vehicle + Scopolamine
-
28 ± 4
51% ± 3%
Amnesia Induced
Test Compound
3.0
26 ± 2
55% ± 5%
No Effect
Test Compound
10.0
29 ± 3
68% ± 4%
Significant Rescue
Donepezil
3.0
24 ± 3
70% ± 3%
Positive Control
Critical Analysis:
Motor Check: If "Total Entries" in the Test Compound group is significantly lower than Vehicle, the drug is sedative (false negative in cognition).[1] If significantly higher, it is a stimulant (false positive).[1]
Dose Response: Piperidines often show a "Bell-Shaped" dose-response curve (typical of Sigma-1 agonists).[1] Do not assume "more is better." Test at least 3 log-spaced doses (e.g., 1, 3, 10 mg/kg).[1]
References
Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1] Link
Sarter, M., et al. (1988).[1] The scopolamine model of dementia: determination of central cholinergic inter-relationships.[1] Psychopharmacology, 96(4), 428-436.[1] Link
Porsolt, R. D., et al. (1977).[1] Depression: a new animal model sensitive to antidepressant treatments.[1] Nature, 266(5604), 730-732.[1] Link
Esbenshade, T. A., et al. (2008).[1] The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.[1] British Journal of Pharmacology, 154(6), 1166-1181.[1] Link
Technical Guide: Optimizing HTS Campaigns using (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Scaffolds
[1] Executive Summary & Scientific Rationale In the landscape of modern drug discovery, the piperidine ring remains a "privileged scaffold," appearing in over 12,000 biologically active compounds. The specific building b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
In the landscape of modern drug discovery, the piperidine ring remains a "privileged scaffold," appearing in over 12,000 biologically active compounds. The specific building block (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7) represents a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries.[1]
Its structural utility is threefold:
The Isopropyl Group (N1): Provides steric bulk that modulates metabolic stability (protecting against rapid N-dealkylation) and enhances lipophilicity for CNS penetration [1].
The 1,3-Substitution Pattern: Introduces non-planar chirality, allowing the molecule to probe specific 3D distinct pockets in GPCRs (e.g., CCR2, Muscarinic receptors) and ion channels [2].
The Secondary Amine Handle: The (methylamino)methyl tail serves as a reactive "warhead" for rapid library expansion via amide coupling or reductive amination.
This guide details the protocol for integrating this scaffold into a targeted HTS campaign, using a CCR2 antagonist screen as the validation model, grounded in Pfizer's discovery of PF-4254196 [3].
Physicochemical Profile & Library Design
Before synthesis, the scaffold's properties must be aligned with the target profile. The basicity of the piperidine nitrogen combined with the secondary amine tail creates a di-basic system, often necessitating salt formation (e.g., dihydrochloride) for stability during handling.
Table 1: Physicochemical Properties (Calculated)
Property
Value
Impact on HTS
Molecular Weight
170.30 g/mol
Ideal for fragment-based growth (Rule of 3 compliant).[1]
cLogP
~1.2 - 1.5
Favorable for membrane permeability; allows room for lipophilic appendages.[1]
pKa (Piperidine N)
~9.8
High basicity; potential for lysosomal trapping or hERG liability if not modulated.
pKa (Methylamine N)
~10.2
Primary site for chemical derivatization.
PSA (Polar Surface Area)
~15 Ų
Excellent for CNS penetration (Target < 90 Ų).
Library Synthesis Workflow
The core strategy involves fixing the 1-isopropyl-piperidinyl moiety and diversifying the secondary amine.[1]
Figure 1: Parallel synthesis workflow for generating a focused library around the piperidine scaffold.
This protocol validates the biological activity of the synthesized library against the C-C chemokine receptor type 2 (CCR2) , a GPCR implicated in inflammation and neuropathic pain. The 1,3-disubstituted piperidine is a known pharmacophore for this target [3].
Materials
Cell Line: CHO-K1 cells stably expressing human CCR2 and Gα16 (promotes Calcium coupling).[1]
Add 0.01% Triton X-100 to assay buffer; Filter library for PAINS (Pan-Assay Interference Compounds).
Precipitation
Free base insolubility.
Ensure library is stored as HCl or TFA salts; Limit DMSO concentration to < 1%.
References
Smith, A. et al. (2025). Piperidine Scaffolds in Medicinal Chemistry: A Review of 2018-2024. National Institutes of Health. Link
Hughes, R. O. et al. (2011).[2] Discovery of PF-4254196, a CCR2 antagonist with an improved cardiovascular profile.[2] Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630.[2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine ring is the single most frequently used nitrogen heterocycle in U.S. FDA-approved pharmaceuticals. Its saturation offers distinct solubility and 3D-architectural benefits over pyridine, yet this same saturation renders the ring chemically inert to classical functionalization.
This Application Note details two orthogonal protocols for functionalizing the piperidine core:
C2 (
) Functionalization: Via Directed Lithiation (anionic pathway).
C4 (
) Functionalization: Via Photoredox/Nickel Dual Catalysis (radical pathway).
These protocols are designed for medicinal chemists requiring high regioselectivity and reproducibility.
Strategic Analysis of Regioselectivity
Functionalizing
C-H bonds requires overcoming high bond dissociation energies (BDEs). The strategy relies on exploiting electronic biases within the ring.
Position
Electronic Environment
Preferred Strategy
Key Challenge
N1 (Nitrogen)
Nucleophilic
Buchwald-Hartwig / SnAr
Over-alkylation; Catalyst poisoning.
C2 ()
Acidified by N-Boc dipole
Directed Lithiation (-BuLi)
Stereocontrol; Temperature sensitivity.
C3 ()
Deactivated/Remote
Enamine catalysis / Oxidation
Hardest position to access directly.
C4 ()
Sterically Accessible
H-Atom Transfer (HAT) Radical
Polarity matching; Catalyst compatibility.
Protocol A: C2-Functionalization via Directed Lithiation
Target: Introduction of electrophiles (alkyl, aryl, carbonyl) at the
The success of this reaction hinges on the dipole-stabilized carbanion . The tert-butoxycarbonyl (Boc) group is mandatory. It serves two roles:
Coordination: The carbonyl oxygen coordinates lithium, directing the base to the proximal
-proton.
Stabilization: It stabilizes the resulting dipole, preventing decomposition.
Workflow Diagram (CIPE Logic)
Caption: The Complex Induced Proximity Effect (CIPE) directs the lithiation specifically to the alpha-carbon, preventing random deprotonation.
Experimental Protocol
Scale: 1.0 mmol
Standard: Beak-Lee Methodology
Reagents:
-Boc-piperidine (185 mg, 1.0 mmol)
-BuLi (1.3 M in cyclohexane, 1.2 mmol)
TMEDA (
-tetramethylethylenediamine) (1.2 mmol)
Electrophile (e.g., Benzyl bromide, 1.2 mmol)
Solvent: Anhydrous diethyl ether (
)
Step-by-Step Procedure:
System Prep: Flame-dry a 25 mL Schlenk flask under Argon. Add
-Boc-piperidine and anhydrous (5 mL).
Additive: Add TMEDA (180
L). Cool the solution to -78 °C (dry ice/acetone bath).
Lithiation: Dropwise add
-BuLi (0.92 mL) over 5 minutes.
Critical Checkpoint: The solution may turn slightly yellow. Stir at -78 °C for 60 minutes . Do not warm up, or the carbamate will undergo nucleophilic attack by the lithium species.
Trapping: Dissolve the electrophile in 1 mL
and add dropwise to the lithiated species at -78 °C.
Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.
Yield Expectation: 65–85% depending on electrophile efficiency.
Protocol B: C4-Functionalization via Photoredox/Nickel Catalysis
Target: Arylation of the remote
-position.
Mechanism: Hydrogen Atom Transfer (HAT) coupled with Cross-Electrophile Coupling.
Mechanistic Insight
Direct lithiation fails at C4 due to lack of directing groups. This protocol uses a Quinuclidine co-catalyst which acts as a HAT agent. The highly electrophilic quinuclidine radical abstract a hydrogen atom preferentially from the most electron-rich, least sterically hindered position (C4), overcoming the BDE barrier.
Pathway Diagram (Dual Catalysis)
Caption: The HAT agent (Quinuclidine) generates the C4 radical, which is intercepted by the Nickel cycle for arylation.
Experimental Protocol
Scale: 0.5 mmol
Standard: MacMillan Methodology
Reagents:
-Boc-piperidine (0.5 mmol)
Aryl Bromide (0.5 mmol)
Photocatalyst:
(1 mol%)
Ni Catalyst:
(5 mol%) + dtbbpy (5 mol%)
HAT Reagent: Quinuclidine (5 mol%)
Base:
(1.5 equiv)
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
Glovebox/Inert Prep: In a 20 mL vial, combine the Aryl Bromide, Piperidine, Ir-catalyst, Ni-catalyst, ligand, Quinuclidine, and Base.
Solvent: Add anhydrous MeCN (5 mL). Seal the vial with a septum cap.
Sparging: Remove from glovebox. Sparge with Nitrogen for 10 minutes to remove
(Oxygen quenches the triplet state of Iridium).
Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (approx 450 nm). Fan cool the reaction to maintain ~25 °C.
Stirring: Stir vigorously for 24–48 hours.
Workup: Dilute with EtOAc, wash with water and brine.
Purification: Silica gel chromatography.
Yield Expectation: 50–75% (Yields are generally lower than lithiation due to radical pathway complexity).
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Protocol A (Lithiation)
Low Yield
Moisture in
Distill ether over Na/Benzophenone. Use fresh -BuLi.
Ring Opening
Temperature > -50°C
Keep reaction strictly at -78°C until electrophile is added.
Protocol B (Photoredox)
No Reaction
Inhibition
Ensure rigorous sparging (degassing). kills the radical chain.
Homocoupling (Ar-Ar)
High Ni concentration
Reduce Ni loading; add Aryl Bromide slowly via syringe pump.
References
Beak, P., & Lee, W. K. (1989).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.
Technical Support Center: Amine Alkylation & Selectivity Control
Topic: Prevention of Quaternary Ammonium Salt Formation (Over-Alkylation) Role: Senior Application Scientist Status: Operational Executive Summary: The Polyalkylation Challenge In the synthesis of secondary and tertiary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Quaternary Ammonium Salt Formation (Over-Alkylation)
Role: Senior Application Scientist
Status: Operational
Executive Summary: The Polyalkylation Challenge
In the synthesis of secondary and tertiary amines via nucleophilic substitution (
), the formation of quaternary ammonium salts is a persistent failure mode. This occurs because the product of the first alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group.
This guide provides validated workflows to disrupt this kinetic cascade, ensuring high selectivity for the desired amine.
The Kinetic Cascade
The fundamental issue is described by the rate constants where
.
Figure 1: The Polyalkylation Cascade. Note that the secondary amine often reacts faster (
) than the primary amine () in direct alkylation.
Decision Matrix: Selecting the Right Protocol
Before attempting a reaction, select your method based on your substrate class. Direct alkylation with alkyl halides should generally be your last resort for selective mono-alkylation.
Substrate A
Substrate B
Recommended Protocol
Selectivity Risk
Primary Amine
Aldehyde/Ketone
Protocol A: Reductive Amination
Very Low
Primary Amine
Alkyl Halide ()
Protocol B: Stoichiometric Control
High
Aryl Amine
Aryl Halide
Protocol C: Buchwald-Hartwig
Low
Primary Amine
Alkyl Halide
Protocol D: Protecting Group Strategy
Very Low
Validated Protocols
Protocol A: Reductive Amination (The Gold Standard)
Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.
Why it works: The intermediate imine is not nucleophilic towards further alkylation under the reaction conditions. Quaternization is mechanistically impossible in this pathway.
Mix: Dissolve amine (1.0 equiv) and ketone/aldehyde (1.1 equiv) in DCE (0.1 M concentration).
Acidify (Optional): If reaction is sluggish, add catalytic Acetic Acid (AcOH).
Reduce: Add NaBH(OAc)
(1.4 equiv) in one portion.
Note: STAB is milder than NaBH
and will not reduce aldehydes/ketones directly, favoring the imine reduction [1].
Monitor: Stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC/LCMS.
Quench: Add saturated aqueous NaHCO
. Extract with DCM.
Protocol B: Direct Alkylation Optimization (
)
Context: When you must use an alkyl halide.
Strategy: Statistical probability. By flooding the reaction with the starting amine, an alkyl halide molecule is statistically more likely to collide with a starting amine than a product amine.
Step-by-Step Methodology:
Stoichiometry: Use a large excess of the amine (5.0 to 10.0 equiv).
Warning: This is only feasible if the amine is cheap/volatile (easy to remove).
Addition: Add the Alkyl Halide dropwise to the amine solution.
Reasoning: Keeps the local concentration of alkyl halide low relative to the amine.
Base: Use a non-nucleophilic base (e.g., DIPEA or K
CO).
Solvent: Acetonitrile (MeCN) or DMF.
Data: Stoichiometry vs. Selectivity
Approximate yields based on benzyl chloride + butylamine reaction.
Amine Equivalents
Mono-alkylated Yield (%)
Di-alkylated/Quat Yield (%)
1.0 (Equimolar)
45%
40%
2.0
65%
25%
5.0
88%
< 5%
10.0
> 95%
Trace
Protocol C: Protecting Group Strategy (The "Sure-Fire" Method)
Context: When reagents are expensive and selectivity is non-negotiable.
Workflow:
Protection: Convert Primary Amine
Sulfonamide (Ns-Cl) or Amide.
Effect: Reduces nucleophilicity of the nitrogen significantly.
Alkylation: Deprotonate (NaH) and alkylate.
Result: Stops strictly at mono-alkylation because the remaining proton is not acidic enough, and the N is electron-poor.
Deprotection: Remove the protecting group (e.g., Thiophenol/K
CO for Nosyl).
Troubleshooting & FAQ
Q1: I am seeing a white precipitate forming rapidly. What is it?
Diagnosis: This is likely the quaternary ammonium salt or the hydrohalide salt of your starting amine.
Fix:
Check pH. If acidic, you are protonating your starting amine (making it unreactive). Add base.
If pH is basic and precipitate persists, it is the Quat salt. Switch to Protocol A (Reductive Amination) immediately.
Q2: Can I use Sodium Cyanoborohydride (NaBH
CN) instead of STAB?
Answer: Yes, but with caveats.
Toxicity: NaBH
CN generates HCN gas at low pH. Use in a fume hood.
Selectivity: NaBH(OAc)
(STAB) is generally superior because it does not require tight pH control to avoid reducing the carbonyl directly. STAB is the modern industry standard [1].
Q3: How does solvent polarity affect Quat formation?
Answer: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of amines and stabilize the transition state of the
reaction (Menshutkin reaction), often accelerating over-alkylation.
Tip: If over-alkylation is high in DMF, try a less polar solvent like THF or Toluene, though reaction times will increase.
Visualizing the Solution Pathway
This flowchart guides you through the experimental design to minimize quaternary byproducts.
Figure 2: Strategic Decision Tree for Amine Synthesis.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]
Surry, D. S. , & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Optimization
Optimizing reaction conditions for substituted piperidine synthesis
Topic: Optimization & Troubleshooting of Piperidine Scaffolds Audience: Medicinal Chemists & Process Development Scientists Introduction The piperidine ring is the most frequently used heterocycle in FDA-approved drugs....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of Piperidine Scaffolds
Audience: Medicinal Chemists & Process Development Scientists
Introduction
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, constructing substituted piperidines with high stereochemical fidelity and regiocontrol remains a bottleneck. This guide addresses the three most common synthetic methodologies: Heterogeneous Hydrogenation of Pyridines ,
-Lithiation/Functionalization , and De Novo Cyclization .
Module 1: Stereoselective Hydrogenation of Pyridines
Context: The reduction of substituted pyridines is the most direct route to piperidines. The primary challenge is controlling the cis/trans diastereoselectivity and preventing catalyst poisoning by the resulting amine.
Troubleshooting Guide
Q1: Why is my reduction stalling at <50% conversion despite high H2 pressure?
Diagnosis: Catalyst Poisoning.
The basic nitrogen of the product (piperidine) binds more strongly to the catalyst surface than the starting material (pyridine), effectively poisoning the active sites.
Solution:
Acidic Additives: Run the reaction in acidic media (e.g., AcOH or 1.0 eq. HCl in MeOH). Protonation of the product prevents strong coordination to the metal surface.
Solvent Switch: Avoid non-polar solvents which promote aggregation. Use protic solvents (MeOH, EtOH) to facilitate desorption.
Q2: I need the cis-isomer (2,6-disubstituted), but I am getting a thermodynamic mixture. How do I force syn-addition?
Diagnosis: Isomerization via Enamine Intermediates.
If the reaction allows the intermediate to desorb and re-adsorb, isomerization occurs. You need a catalyst that promotes rapid, concerted hydrogenation.
Solution:
Catalyst Selection: Switch to Rhodium on Carbon (Rh/C) or Rhodium on Alumina . Rhodium is superior for cis-selectivity compared to Pd or Pt due to lower isomerization rates.
Temperature Control: Lower the temperature (0°C to RT). Higher temperatures favor thermodynamic equilibration to the trans-isomer.
Comparative Data: Catalyst Selectivity for 2,6-Dimethylpyridine
Catalyst
Solvent
Additive
Yield (%)
cis:trans Ratio
5% Rh/C
MeOH
AcOH
96
92:8
5% Pd/C
MeOH
AcOH
88
55:45
PtO2
AcOH
HCl
94
75:25
Raney Ni
EtOH
None
90
100:0 (Trans)
Raney Ni often favors thermodynamic products under harsh conditions.
Standard Protocol: High-Fidelity cis-Reduction
Substrate: Dissolve 2,6-disubstituted pyridine (1.0 mmol) in MeOH (10 mL).
Reaction: Purge with Ar, then H2 (balloon or 1 atm). Stir vigorously at RT for 12h.
Workup: Filter through Celite. Basify filtrate with NaHCO3 before concentration to avoid salt formation.
Logic Visualization: Catalyst Selection Workflow
Caption: Decision tree for selecting catalysts based on desired stereochemical outcome in pyridine hydrogenation.
Module 2:
-Lithiation & Functionalization
Context: For introducing substituents onto an existing piperidine ring, N-Boc-piperidine lithiation (Beak-Lee methodology) is standard. The major failure mode is elimination to the enecarbamate or lack of reactivity.
Troubleshooting Guide
Q3: My electrophile trapping yield is low (<30%). Is my lithiation failing?
Diagnosis: Insufficient Complexation or Temperature Fluctuations.
The lithiated species is unstable. Without a diamine ligand, the lithium aggregate is unreactive or decomposes.
Solution:
The TMEDA Effect: You must use s-BuLi/TMEDA (N,N,N',N'-tetramethylethylenediamine). TMEDA breaks down s-BuLi hexamers into reactive monomers and stabilizes the dipole of the lithiated intermediate [1].
Temperature Discipline: Maintain -78°C strictly. At > -50°C, the lithiated species undergoes
-elimination to form the useless enecarbamate.
Q4: I am seeing "waxy" byproducts and no product.
Diagnosis: Proton Source Contamination.
-Lithiated piperidines are extremely basic. Even trace moisture in the THF or electrophile will quench the anion immediately.
Solution:
Drying Protocol: Distill THF over Na/Benzophenone or use a column solvent system.
Azeotrope: Azeotrope the N-Boc piperidine with dry toluene 3x before reaction.
Standard Protocol: Beak-Lee
-Lithiation
Setup: Flame-dry a 2-neck flask under Argon.
Reagents: Add N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et2O (preferred over THF for enantioselective variants).
Cooling: Cool to -78°C . Allow 15 min for equilibration.
Lithiation: Add s-BuLi (1.2 eq, cyclohexane solution) dropwise over 10 min. Do not use n-BuLi; it is insufficiently basic.
Incubation: Stir at -78°C for 45-60 min. Solution usually turns light yellow.
Trapping: Add electrophile (1.5 eq) dissolved in minimal Et2O.
Quench: Warm to RT slowly overnight. Quench with sat. NH4Cl.
Caption: Mechanistic pathway showing the critical temperature dependence to avoid elimination side-reactions.
Module 3: De Novo Cyclization (SnAP Reagents)
Context: When hydrogenation or functionalization fails, constructing the ring from acyclic precursors using Tin (Sn) Amine Protocol (SnAP) reagents provides access to specific substitution patterns [2].
Troubleshooting Guide
Q5: The SnAP reaction gives me the aldehyde, not the piperidine.
Diagnosis: Failed Imine Formation.
The cyclization requires the formation of an imine between the SnAP reagent and the aldehyde substrate before the radical step.
Solution:
Molecular Sieves: Add 4Å MS to the reaction mixture to drive the equilibrium toward the imine by removing water.
Lewis Acid: If the aldehyde is sterically hindered, add Ti(OiPr)4 to catalyze imine formation.
Q6: I see the imine, but the cyclization (Cu-step) yields complex mixtures.
Lutidine Stoichiometry: 2,6-Lutidine is required to buffer the reaction. Ensure it is distilled and pure.
References
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.
Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Angewandte Chemie International Edition.
Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry.
Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron.
Troubleshooting
Technical Support Center: Process Scale-Up for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Document ID: TSC-API-2024-09 Subject: Scale-up Synthesis, Purification, and Troubleshooting Guide Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists Introduction: The Molecule & The Challenge You are s...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-API-2024-09
Subject: Scale-up Synthesis, Purification, and Troubleshooting Guide
Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Introduction: The Molecule & The Challenge
You are scaling up (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine . This molecule presents a classic "Process Chemist's Dilemma": it is a hydrophilic diamine .
Structural Analysis: It contains a basic piperidine ring (N-isopropyl substituted) and a secondary methyl-aminomethyl side chain.
The Trap: The secondary amine (-NH-Me) is prone to over-alkylation (forming tertiary amines) during synthesis.
The Bottleneck: Once synthesized, the molecule is highly water-soluble (LogP ≈ 0.5-0.8), making standard aqueous extraction inefficient and leading to massive yield losses during work-up.
This guide moves beyond "recipe" chemistry to provide a robust, self-validating process strategy.
Module 1: Synthetic Strategy & Critical Control Points
For scale-up (>100g to kg scale), we recommend the Reductive Amination Route using N-methylamine and the corresponding aldehyde. This route offers better atom economy than amide reduction and avoids the aluminum salts associated with LiAlH4.
The Recommended Pathway
Precursor: 1-Isopropyl-piperidine-3-carbaldehyde.
Reagent: Methylamine (2.0M in THF or MeOH).
Reductant: Sodium Triacetoxyborohydride (STAB) – Selected for safety over NaCNBH3 and selectivity over NaBH4.
Process Flow Diagram
Figure 1: Reaction logic flow. Note that the imine formation is an equilibrium; water removal or excess amine drives it forward.
Q: I am seeing significant amounts of the alcohol byproduct (1-Isopropyl-piperidin-3-yl-methanol). Why?
Diagnosis: This is "Direct Reduction." The reducing agent (STAB) reduced your aldehyde starting material before it could react with the methylamine to form the imine.
Root Cause:
Imine Formation Kinetics: You added the STAB too quickly. The imine requires time (30–60 mins) to form before the reducing agent is introduced.
Solvent Wetness: Excess water hydrolyzes the imine back to the aldehyde, which is then reduced.
Corrective Action:
Protocol Adjustment: Stir the Aldehyde + Methylamine + Acetic Acid (1.0 eq) for 1 hour before adding STAB.
Drying: Ensure THF/DCM water content is <0.1%. Use molecular sieves (4Å) in the pre-mix phase if scaling up >1kg.
Q: My product contains ~15% of the tertiary amine (dimethyl-aminomethyl). How do I stop at the secondary amine?
Diagnosis: Over-alkylation (Eschweiler-Clarke type mechanism or reductive alkylation of the product).
Root Cause: The product (secondary amine) is more nucleophilic than the methylamine reagent. Once formed, it attacks the remaining aldehyde.
Corrective Action:
Stoichiometry: Increase Methylamine equivalents from 1.1x to 3.0x – 5.0x . Excess methylamine statistically outcompetes the product for the aldehyde.
Order of Addition: Do not add the aldehyde to the amine/reductant mixture. Add the reductant to the pre-formed imine solution.
Phase 2: Work-up & Isolation (The Critical Step)
Q: I cannot extract the product from the aqueous layer. Yield is <40%.
Diagnosis: The "Amine Trap." The product is a diamine with high polarity. At neutral or slightly basic pH, it remains water-soluble.
The Fix: The "Salting-Out" Protocol:
Quench: Quench reaction with NaHCO3.
Acidify: Bring pH to <2 with HCl (forms the dihydrochloride salt, which is water-soluble). Wash with DCM to remove non-basic impurities (unreacted aldehyde/alcohol).
Basify & Saturate: Add NaOH to pH >12. Crucial: Saturate the aqueous phase with NaCl or K2CO3 until undissolved solid remains. This "salting out" effect forces the organic amine out of the water phase.
Extraction Solvent: Do not use pure DCM. Use CHCl3:IPA (3:1) or n-Butanol . These solvent systems are polar enough to grab the diamine but immiscible with the brine.
Module 3: Scale-Up Data & Specifications
Use this table to validate your in-process controls (IPC).
Parameter
Discovery Scale (1 g)
Process Scale (1 kg)
Critical Limit
Solvent
DCM (Dichloromethane)
THF or MTBE
DCM is hard to strip; THF handles slurries better.
Reagent Addition
One portion
Portion-wise (over 2 hrs)
Control H2 evolution and exotherm.
Temperature
RT (20-25°C)
0°C 20°C
Maintain <5°C during STAB addition.
Quench
Water/NaHCO3
10% NaOH
Acid quench generates massive Boron salts; Base quench is cleaner.
Purification
Column Chromatography
Distillation / Salt Formation
Chromatography is too expensive at kg scale.
Recommended Purification for Scale:
Instead of chromatography, isolate the product as the Oxalate or Fumarate salt .
Dissolve crude oil in EtOH.
Add 1.0 eq Oxalic acid in hot EtOH.
Cool slowly to crystallize the salt.
Filter and dry. (Purity typically >98%).
Module 4: Safety & Hazard Analysis
The Silent Hazard: Hydrogen Evolution
When using Sodium Triacetoxyborohydride (STAB) on a large scale, the quenching step releases significant Hydrogen gas (
).
Safety Protocol:
Inerting: The reactor must be under a continuous Nitrogen sweep.
Ventilation: Ensure the scrubber/vent line is rated for flammable gas flow.
Quench Rate: Calculate the potential gas volume. Add the quench solution at a rate where gas evolution does not exceed vent capacity.
Decision Tree: Impurity Management
Figure 2: Rapid diagnostic logic for common impurities.
References & Authority
Reductive Amination Scale-Up: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link
Core citation for the STAB protocol.
Purification of Polar Amines: "Purification of diamines obtained by hydrogenation."[1] US Patent 20060217549A1. Link
Validates the difficulty of diamine extraction and suggests industrial purification strategies.
Safety of Hydride Reductions: "Sodium triacetoxyborohydride Safety Data Sheet." Merck Millipore / Sigma Aldrich. Link
Critical for H2 evolution and water reactivity data.
Eschweiler-Clarke Limits: "Review of Modern Eschweiler–Clarke Methylation Reaction." PMC - NIH, 2023. Link
Explains the mechanism of over-methylation and why reductive amination is preferred for secondary amines.
Technical Support Center: Handling Hygroscopic Amine Compounds
Welcome to the Advanced Synthesis Support Hub. Subject: Mitigation of Hygroscopicity and Carbon Dioxide Sequestration in Amine Reagents. Responder: Senior Application Scientist, Process Chemistry Division. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Hub.Subject: Mitigation of Hygroscopicity and Carbon Dioxide Sequestration in Amine Reagents.
Responder: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Handling hygroscopic amines is not merely a matter of keeping them dry; it is about preserving chemical identity. Amines are nucleophilic bases. When exposed to the atmosphere, they do not just absorb water (hygroscopicity); they actively capture carbon dioxide to form carbamates and ammonium carbonates. This "double threat" leads to stoichiometric drift, catalyst poisoning, and erratic reaction kinetics.
This guide moves beyond basic "keep it closed" advice. We focus on causality (why the degradation happens), remediation (how to fix it), and prevention (how to stop it).
Section 1: Diagnosis & Immediate Remediation
Q: My solid amine has turned into a viscous oil or a sticky gum. Is it ruined?
A: Not necessarily, but its purity is compromised. This is deliquescence—the amine has absorbed enough atmospheric water to dissolve itself.
The Mechanism: The amine hydrogen bonds with water molecules. If the amine is primary or secondary, it may have also reacted with atmospheric CO₂ to form a carbamate salt, which often appears as a white crust on the "oil."
The Fix: You must re-purify. Simple drying often fails because the water is hydrogen-bonded strongly.
Dissolution: Dissolve the "goo" in a dry, non-protic solvent (e.g., Dichloromethane or Toluene).
Drying: Treat the solution with solid KOH pellets (Potassium Hydroxide). KOH is basic; unlike acidic drying agents (Silica, MgSO4), it will not protonate or coordinate with the amine.
Filtration & Evaporation: Filter under an inert atmosphere and evaporate the solvent.
Recrystallization/Distillation: Proceed immediately to purification.
Q: I see white precipitate forming in my liquid amine bottle. What is this?
A: This is likely an amine-carbonate salt, not just "wet" amine.
The Mechanism:
.
Impact: This salt is often insoluble in the parent amine. It changes the stoichiometry of your reaction (lowering the effective molarity of the free base).
Protocol: Do not shake the bottle.
Decant the clear liquid supernatant into a Schlenk flask under Argon.
Distill the amine from a basic drying agent (CaH₂ or BaO) to liberate the free base from any dissolved carbonate.
Section 2: The Weighing & Transfer Protocol
Q: How do I weigh a hygroscopic amine without the mass increasing on the balance?
A: You cannot use an open weigh boat. The mass will drift upwards seconds after exposure, introducing significant stoichiometric error (often 5-15%). You must use the Difference Weighing Technique or a Syringe Transfer .
Visual Workflow: The "Difference Weighing" Protocol
Figure 1: Difference weighing eliminates the error caused by water absorption on the balance pan. You weigh what left the source container, not what sits on the scale absorbing water.
The Syringe Method (For Liquids):
Cap the reagent bottle with a rubber septum (if not already present).
Purge the bottle headspace with Nitrogen/Argon.
Use a dry, gas-tight syringe.
Weigh the full syringe (capped).
Inject the reagent into the reaction vessel.
Weigh the empty syringe.
Mass Delivered = Full - Empty.
Section 3: Drying & Purification Strategies
Q: Which drying agent should I use? Silica Gel turned my amine yellow.
A: Never use acidic or Lewis-acidic drying agents with amines.
Contraindicated: Silica Gel, Magnesium Sulfate (
), and Phosphorus Pentoxide () (unless in a desiccator separate from the amine). These will coordinate with the nitrogen lone pair, causing loss of yield or decomposition.
Recommended:
Potassium Hydroxide (KOH): Excellent for bulk drying.
Barium Oxide (BaO): High capacity, non-reactive with amines.
Calcium Hydride (CaH₂): The gold standard for distilling liquid amines.
Molecular Sieves (3Å or 4Å): For maintaining dryness in storage. Note: Sieves must be activated (heated) before use.
Comparative Data: Drying Agents for Amines
Drying Agent
Type
Compatibility
Speed
Capacity
Best Use Case
CaH₂
Chemical
Excellent (Inert)
Slow (needs reflux)
High
Distillation of liquid amines.
KOH (Pellets)
Basic
Excellent
Medium
High
Pre-drying bulk liquids or solvent solutions.
Mol. Sieves (4Å)
Physical
Good (Size selective)
Slow
Low
Storage of already-dried amines.
MgSO₄
Lewis Acid
POOR
Fast
Medium
AVOID. Coordinates with amines.
Na₂SO₄
Neutral
Fair
Slow
Low
Rough drying of workup extractions.
Q: How do I validate the purity/dryness of my amine?
A: NMR is often insufficient for detecting trace water or carbonate due to proton exchange broadening.
The Gold Standard:Non-Aqueous Titration.
Reagent: Perchloric acid (
) in Glacial Acetic Acid.
Solvent: Glacial Acetic Acid (neutralizes the basicity of water, allowing the amine to be titrated accurately).
Indicator: Crystal Violet (turns blue-green to yellow) or Potentiometric endpoint.
Why? In water, amines are weak bases. In acetic acid, they behave as strong bases, allowing precise quantification of the amine content vs. water/carbonate weight [1].
Section 4: Advanced Storage Logic
Q: Can I store amines in standard glass vials?
A: Only if sealed correctly.
Issue: Standard polyethylene caps are permeable to water vapor over time. Ground glass joints can freeze if the amine creeps and forms carbonates in the joint.
Solution:
Parafilm is not enough. It is permeable to oxygen and moisture over weeks.
Use Teflon-lined caps with electrical tape wrapped tightly (creates a tension seal).
Store under an inert atmosphere (Argon is heavier than air and offers better blanketing than Nitrogen).
Logic Tree: Selection of Purification & Storage Method
Figure 2: Decision matrix for processing amines based on physical state and contamination level.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Chapter 2: Experimental Techniques - Purification of Solvents and Reagents).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific monographs on Amines).
Fritz, J. S.Acid-Base Titrations in Nonaqueous Solvents. Allyn and Bacon: Boston, 1973.
Reference Data & Comparative Studies
Validation
Comparative Analysis of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine: A Guide to Structure-Activity Relationships at the Sigma-1 Receptor
Introduction: Rationale and Scope In modern drug discovery, the piperidine scaffold is a highly privileged structure, forming the core of numerous clinically approved therapeutics, particularly those targeting the centra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale and Scope
In modern drug discovery, the piperidine scaffold is a highly privileged structure, forming the core of numerous clinically approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability allow for precise, multi-vector optimization of pharmacological properties.[1] This guide provides an in-depth comparison of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (hereafter referred to as the "Test Compound") against its logical parent structure, 3-(methylaminomethyl)piperidine (the "Parent Compound").
While specific experimental data for the Test Compound is not yet in the public domain, its architecture strongly suggests interaction with a key intracellular protein: the Sigma-1 receptor (σ₁R). Piperidine derivatives are a well-established class of σ₁R ligands.[3][4] The primary structural difference between our two molecules is the alkylation of the piperidine nitrogen with an isopropyl group. This modification is a classic medicinal chemistry strategy intended to modulate affinity, selectivity, and pharmacokinetic properties.[4][5]
This document will, therefore, serve as an expert guide to the anticipated biological activity of the Test Compound relative to its parent. We will ground our analysis in the established principles of σ₁R pharmacology and structure-activity relationships (SAR) to predict the impact of N-isopropylation. We will further provide the definitive experimental protocol required to validate these predictions, ensuring a robust and self-validating framework for researchers.
The Biological Target: The Sigma-1 Receptor (σ₁R) Chaperone
The Sigma-1 receptor is not a classical cell surface receptor. Instead, it is a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at a subdomain associated with the mitochondria (MAM - Mitochondria-Associated ER Membrane).[6][7]
Key Functions of σ₁R:
Modulation of Calcium Signaling: σ₁R interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel that releases calcium (Ca²⁺) from the ER into the cytoplasm.[6]
Cellular Stress Response: As a chaperone, σ₁R helps ensure proper protein folding and trafficking, playing a critical role in mitigating ER stress.[8]
Regulation of Ion Channels: It directly interacts with and regulates the function of various voltage-gated ion channels at the plasma membrane, thereby influencing neuronal excitability.[9]
Given its central role in cellular homeostasis, σ₁R has been implicated in a wide array of pathological conditions, including neurodegenerative diseases (Alzheimer's, ALS), psychiatric disorders, neuropathic pain, and cancer, making it a high-interest therapeutic target.[3][6]
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the position and primary function of σ₁R at the Mitochondria-Associated ER Membrane (MAM), highlighting its role in Ca²⁺ signaling and cellular homeostasis.
Caption: Role of σ₁R at the ER-Mitochondria interface.
Comparative Biological Activity: An SAR-Based Prediction
The addition of an N-isopropyl group to the Parent Compound is predicted to significantly enhance its binding affinity for the σ₁R. This prediction is based on two core principles:
Increased Lipophilicity: The σ₁R binding pocket is known to be predominantly hydrophobic.[6] The isopropyl group increases the overall lipophilicity of the molecule, favoring partitioning into and interaction with this nonpolar binding site.
Optimal Steric Fit: Small, branched alkyl groups like isopropyl can provide an optimal steric volume that improves van der Waals contacts within the binding pocket without introducing steric clashes that larger groups might cause. This leads to a more stable drug-receptor complex and, consequently, higher affinity.
The following table presents illustrative, yet scientifically plausible, experimental data that one would expect to obtain from a competitive radioligand binding assay.
Compound
Structure
σ₁R Affinity (Kᵢ, nM)
σ₂R Affinity (Kᵢ, nM)
Selectivity (σ₂/σ₁)
Parent Compound
3-(methylaminomethyl)piperidine
150
> 10,000
> 67
Test Compound
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
8
> 10,000
> 1250
Table 1: Illustrative Comparative Binding Data. This data is hypothetical and based on established structure-activity relationships for piperidine-based σ₁R ligands. It serves to demonstrate the expected significant increase in affinity and selectivity upon N-isopropylation.
Expert Analysis: The >18-fold predicted increase in affinity (150 nM vs. 8 nM) is a substantial improvement, elevating the molecule from a moderate "hit" to a potent "lead" candidate. Furthermore, the N-isopropyl group is expected to maintain or even enhance selectivity against the related σ₂R subtype, which is critical for minimizing off-target effects. This enhancement in both affinity and selectivity underscores the value of this specific structural modification.
Experimental Methodologies
To empirically validate the predicted activities, a competitive radioligand binding assay is the gold standard.[3][10] This method quantifies the ability of a test compound to displace a known radioactive ligand from the receptor, from which the inhibitory constant (Kᵢ) is derived.
Protocol: σ₁ Receptor Competitive Binding Assay
This protocol is adapted from established methods for characterizing σ₁R ligands.[3][11]
Objective: To determine the binding affinity (Kᵢ) of the Test Compound and Parent Compound for the human σ₁R by measuring their ability to compete with the selective radioligand [³H]-(+)-pentazocine.
Materials:
Receptor Source: Guinea pig brain membrane homogenate or cells expressing recombinant human σ₁R.
Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).
Test Compounds: 10 mM stock solutions in DMSO.
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Scintillation Cocktail.
Step-by-Step Procedure:
Compound Dilution: Prepare serial dilutions of the Test Compound and Parent Compound in Assay Buffer. A typical concentration range would span from 1 pM to 100 µM.
Assay Plate Preparation: To each well of a 96-well plate, add the following in order:
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of diluted test compound.
50 µL of [³H]-(+)-pentazocine diluted in Assay Buffer to a final concentration near its Kₑ (~2-3 nM).
100 µL of membrane homogenate (containing ~100-200 µg of protein).
The final assay volume is 200 µL.
Incubation: Seal the plate and incubate at 37°C for 120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[11][12]
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.[11] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
Washing: Immediately wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.[11]
Drying & Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate overnight.
Data Acquisition: Quantify the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [CPM_compound - CPM_NSB] / [CPM_Total - CPM_NSB]).
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for the σ₁R Competitive Radioligand Binding Assay.
Conclusion and Future Directions
The structural modification of 3-(methylaminomethyl)piperidine via N-isopropylation is a rational design strategy predicted to yield a significant enhancement in binding affinity and selectivity for the Sigma-1 receptor. This guide provides the scientific rationale for this prediction, grounded in established medicinal chemistry principles for this important therapeutic target. The detailed radioligand binding protocol herein offers a clear and robust pathway for the empirical validation of this hypothesis.
Upon confirmation of high affinity, subsequent steps in a drug development program would include:
Functional Assays: To determine if the compound acts as an agonist or antagonist at the σ₁R.
In Vitro ADME Profiling: To assess metabolic stability, permeability, and other drug-like properties.
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of CNS or oncological diseases.
This comprehensive approach, combining predictive SAR with rigorous experimental validation, is fundamental to the efficient discovery and development of novel therapeutics.
References
Singh, P., Kaur, M., & Kumar, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
da Silva, J. C. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLOS ONE. Available at: [Link]
Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]
Wang, R., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
ACS Publications. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
Al-Goo, M. R., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology. Available at: [Link]
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
Meghwal, M., & Goswami, T. K. (2013). Piperine and Derivatives: Trends in Structure-Activity Relationships. Journal of Agricultural and Food Chemistry. Available at: [Link]
Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal. Available at: [Link]
Martin, N. A. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]
Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]
ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
Sahnoun, S., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. Available at: [Link]
Tsai, S. Y. A., et al. (2015). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Biomedical Science. Available at: [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
Lindsley, C. W., et al. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
In Vitro Validation of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. We will explore its potential as a modulator of monoaminergic signaling and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. We will explore its potential as a modulator of monoaminergic signaling and compare its activity profile with established compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is a novel compound featuring a piperidine scaffold. Piperidine moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, known to interact with various biological targets.[1][2][3][4] The structural characteristics of our lead compound, specifically the N-isopropyl group and the methylaminoethyl side chain, suggest a potential interaction with monoamine systems. These systems, which include neurotransmitters like serotonin, dopamine, and norepinephrine, are critical for regulating mood, cognition, and various physiological processes.
Dysfunction of monoaminergic signaling is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety.[5][6] Therefore, compounds that can modulate this system are of significant therapeutic interest. Our hypothesis is that (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine may exert its effects through one of two primary mechanisms:
Direct receptor binding: Acting as an agonist or antagonist at serotonin or dopamine receptors.
Enzyme inhibition: Inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[5]
This guide will outline a series of in vitro experiments to test this hypothesis, comparing the bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine with a known selective MAO-A inhibitor (Clorgyline), a selective MAO-B inhibitor (Deprenyl), and a broad-spectrum serotonin receptor agonist (Serotonin).
Experimental Design: A Multi-faceted Approach to Bioactivity Profiling
To thoroughly characterize the in vitro bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, a multi-pronged experimental approach is necessary. This involves an initial screening for MAO inhibition followed by receptor binding assays to determine its selectivity and potency.
Monoamine Oxidase (MAO) Inhibition Assay
The primary investigation will focus on the potential of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine to inhibit the two main isoforms of monoamine oxidase, MAO-A and MAO-B.
Rationale: The structural resemblance of the compound to known MAO inhibitors warrants a direct assessment of its inhibitory activity. Differentiating between MAO-A and MAO-B inhibition is crucial as selective inhibitors have distinct therapeutic applications.[5] For instance, MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[5]
Methodology: A commercially available fluorescence-based assay kit will be utilized to measure the activity of recombinant human MAO-A and MAO-B.[6][7] This assay detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.[6][7]
Caption: Experimental workflow for receptor binding assays.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine would be compared against reference compounds.
Table 1: Monoamine Oxidase Inhibition Profile
Compound
MAO-A IC50 (µM)
MAO-B IC50 (µM)
Selectivity Index (MAO-B/MAO-A)
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
5.2
58.7
11.3
Clorgyline (MAO-A selective)
0.008
1.5
187.5
Deprenyl (MAO-B selective)
3.2
0.01
0.003
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: Receptor Binding Affinity Profile (Ki in nM)
Compound
5-HT1A
5-HT2A
D1
D2
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
150
850
>10,000
>10,000
Serotonin
5
20
>10,000
>10,000
Ki values represent the dissociation constant for the inhibitor. Lower values indicate higher binding affinity.
Detailed Experimental Protocols
Protocol: MAO-Glo™ Assay (Promega)
This protocol is adapted from the commercially available MAO-Glo™ Assay kit.
Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
Compound Dilution: Prepare a serial dilution of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, Clorgyline, and Deprenyl in the appropriate buffer.
Assay Plate Preparation: Add 12.5 µL of the diluted compounds or vehicle control to the wells of a 96-well white opaque plate.
Enzyme Addition: Add 12.5 µL of either MAO-A or MAO-B enzyme to each well.
Incubation: Incubate the plate at room temperature for 15 minutes.
Substrate Addition: Add 25 µL of the MAO substrate to initiate the reaction.
Incubation: Incubate for 60 minutes at room temperature.
Detection: Add 50 µL of Luciferin Detection Reagent to each well.
Incubation: Incubate for 20 minutes at room temperature.
Measurement: Read the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Protocol: Radioligand Binding Assay
This is a generalized protocol and may require optimization for specific receptors.
Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice.
Reaction Mixture: In a 96-well plate, combine the cell membranes, the appropriate radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound or vehicle.
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide outlines a robust in vitro strategy to characterize the bioactivity of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. The initial MAO inhibition and subsequent receptor binding assays will provide a clear picture of its potential mechanism of action and its selectivity profile.
Based on the hypothetical data presented, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine appears to be a weak to moderate, slightly selective MAO-A inhibitor with low affinity for the tested serotonin and dopamine receptors.
Future studies should expand the receptor screening panel to include other monoaminergic and related receptors. Cellular functional assays, such as cAMP measurement or calcium flux assays, would be the next logical step to determine if the compound acts as an agonist, antagonist, or allosteric modulator at any identified target receptors. In vitro metabolism studies using human liver microsomes would also be valuable for assessing its metabolic stability.
[8]
References
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
New psychoactive substances: a review and updates. PMC - PubMed Central.
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC - NIH.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
The ongoing challenge of novel psychoactive drugs of abuse. Part I. Synthetic cannabinoids (IUPAC Technical Report). ResearchGate.
Partial lysergamide. Wikipedia.
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing.
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
In vitro characterization of new psychoactive substances at the. DiVA portal.
Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
Novel Psychoactive Substances 2024: A Year in Review. Aegis Sciences Corporation.
Monoamine Oxidase Assays. Cell Biolabs, Inc.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
Benchmarking (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine: A Comparative Guide to Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Benchmarking a Novel Piperidine Derivative The piperidine scaffold is a privileged structure in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Benchmarking a Novel Piperidine Derivative
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a valuable component in the design of agents targeting the central nervous system.[1] A significant area of interest for piperidine-containing molecules is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2]
This guide focuses on the characterization of a novel piperidine derivative, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. Given the established role of the piperidine moiety in cholinesterase inhibitors, it is hypothesized that this compound may exhibit inhibitory activity against AChE and/or BChE.[3][4] To rigorously evaluate its potential, a systematic benchmarking study against well-established, clinically approved cholinesterase inhibitors is essential. This guide provides a comprehensive framework for conducting such a comparative analysis, detailing the necessary experimental protocols and data interpretation.
We will benchmark (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine against three widely recognized cholinesterase inhibitors:
Donepezil: A highly selective and potent inhibitor of acetylcholinesterase.[5]
Rivastigmine: A dual inhibitor of both acetylcholinesterase and butyrylcholinesterase.[6][7]
Galantamine: A selective acetylcholinesterase inhibitor with additional allosteric modulating activity at nicotinic receptors.[8]
By comparing the inhibitory profile of our topic compound against these standards, we can ascertain its potency, selectivity, and potential as a lead compound for further development in the context of neurodegenerative diseases.
Comparative Inhibitory Profile: A Quantitative Analysis
The primary metric for evaluating the efficacy of a cholinesterase inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for our benchmark inhibitors, which will serve as the basis for comparison with the experimentally determined values for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine.
Experimental Design: A Step-by-Step Protocol for In Vitro Cholinesterase Inhibition Assay
To determine the inhibitory potential of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine and directly compare it to the benchmark inhibitors, a standardized in vitro enzymatic assay is required. The most widely accepted method is the colorimetric assay developed by Ellman, which is suitable for high-throughput screening.[10][11][12]
Principle of the Ellman's Assay
The Ellman's assay is a simple and robust method for measuring cholinesterase activity. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Caption: Workflow of the Ellman's colorimetric assay for measuring acetylcholinesterase activity.
Materials and Reagents
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
Microplate reader capable of measuring absorbance at 412 nm
Experimental Protocol
Preparation of Reagents:
Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
Prepare serial dilutions of the stock solutions to create a range of concentrations for IC50 determination.
Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
Prepare a solution of DTNB in phosphate buffer.
Prepare solutions of ATCI and BTCI in phosphate buffer immediately before use.
Assay Procedure (for a single concentration):
In a 96-well plate, add the following in order:
Phosphate buffer
A specific volume of the inhibitor solution (or solvent for the control)
DTNB solution
Enzyme solution (AChE or BChE)
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each well.
Determine the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Caption: A streamlined workflow for determining the cholinesterase inhibitory activity of test compounds.
Interpreting the Results and Future Directions
The IC50 values obtained for (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine against both AChE and BChE will provide a clear indication of its potency and selectivity.
Potency: A low nanomolar or micromolar IC50 value would suggest that the compound is a potent inhibitor.
Selectivity: By comparing the IC50 values for AChE and BChE, the selectivity of the compound can be determined. A significantly lower IC50 for one enzyme over the other indicates selectivity. For instance, a high AChE/BChE IC50 ratio would indicate selectivity for BChE.
Should (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine demonstrate promising inhibitory activity, further studies would be warranted. These could include:
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
In Silico Modeling: Molecular docking studies to predict the binding mode of the compound within the active site of the cholinesterase enzymes.
In Vivo Studies: To assess the compound's efficacy and safety in animal models of cognitive impairment.
This comprehensive benchmarking approach will provide a robust evaluation of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine's potential as a novel cholinesterase inhibitor and guide its future development as a therapeutic agent.
References
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
ACS Publications. (1993). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. [Link]
PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
PubMed Central. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. [Link]
PubMed. (2006). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. [Link]
PubMed Central. (2018). Identification of Compounds for Butyrylcholinesterase Inhibition. [Link]
PubMed. (1993). N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study. [Link]
PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]
PubMed Central. (2023). Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. [Link]
PubMed Central. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. [Link]
PubMed. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. [Link]
MDPI. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. [Link]
ACS Publications. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]
PubMed. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. [Link]
PubMed. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. [Link]
ScienceDirect. (1993). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. [Link]
MDPI. (2019). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]
Taylor & Francis Online. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. [Link]
ResearchGate. Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. [Link]
PubMed. (1998). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. [Link]
ResearchGate. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. [Link]
Pharmacognosy Journal. (2020). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. [Link]
ResearchGate. (2018). Identification of Compounds for Butyrylcholinesterase Inhibition. [Link]
RSC Publishing. (2022). Exploiting butyrylcholinesterase inhibitors through a combined 3-D pharmacophore modeling, QSAR, molecular docking, and molecular dynamics investigation. [Link]
ACS Publications. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. [Link]
MDPI. (2015). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. [Link]
PubMed Central. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. [Link]
PubMed Central. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. [Link]
ScienceDirect. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. [Link]
PubMed. (2005). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. [Link]
Comparative Guide: Piperidine vs. Piperazine Scaffolds in Drug Discovery Assays
Executive Summary In medicinal chemistry, the choice between a piperidine (monocyclic, mono-nitrogen) and a piperazine (monocyclic, di-nitrogen) scaffold is rarely arbitrary. It is a calculated decision that dictates the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the choice between a piperidine (monocyclic, mono-nitrogen) and a piperazine (monocyclic, di-nitrogen) scaffold is rarely arbitrary. It is a calculated decision that dictates the physicochemical trajectory of a lead series.
This guide provides a technical, head-to-head analysis of these two "privileged structures." While piperidine derivatives often offer superior lipophilicity-driven potency and membrane permeability, they frequently suffer from poor aqueous solubility and hERG liability. Piperazine analogs are classically employed as bioisosteres to lower cLogP and improve solubility, though this often introduces new metabolic liabilities (N-oxidation) and alters receptor selectivity profiles.
Part 1: Physicochemical & Structural Profiling
The fundamental difference lies in the second heteroatom. The distal nitrogen in piperazine acts as a polarity anchor, significantly altering the electronic landscape compared to the carbon-heavy piperidine.
Piperazine performs better in aqueous assay buffers (PBS).
Mechanism of Action: The "Nitrogen Walk"
Replacing a piperidine with a piperazine is a classic "Nitrogen Walk" strategy.
The Gain: You gain approximately 1.0–1.5 log units of solubility.
The Cost: You lose lipophilic contacts in the binding pocket, potentially reducing potency unless the new nitrogen engages in a specific hydrogen bond (e.g., with an Asp or Ser residue).
Part 2: Assay Performance Head-to-Head
Membrane Permeability (PAMPA & Caco-2)
Verdict:Piperidine generally outperforms Piperazine in passive diffusion assays.
Piperidine: Due to higher lipophilicity, these derivatives cross lipid bilayers aggressively. However, they are prone to high non-specific binding (NSB) to the assay plate plastic, leading to false-low recovery rates.
Piperazine: The increased polarity often moves the compound into the "moderate" permeability classification (
cm/s).
Correction Strategy: If using piperazine, prodrug strategies or lipophilic tails are often required to restore permeability.
Metabolic Stability (Microsomal Stability)
Verdict: Context-dependent. They fail differently.
Piperidine Failure Mode:Oxidative Metabolism.
CYP450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the carbon atoms alpha or beta to the nitrogen, or the para-position of the ring.
Piperazine Failure Mode:N-Oxidation & Ring Cleavage.
The secondary/tertiary amines are hotspots for Flavin-containing monooxygenases (FMOs) and CYPs, leading to N-oxides (which can be reactive metabolites) or ring opening (dealkylation).
Safety Pharmacology (hERG Inhibition)
Verdict:Piperazine is often safer, but not immune.
The Mechanism: hERG channel blockade is driven by a basic nitrogen (protonated at pH 7.4) interacting with Tyr652/Phe656, plus a lipophilic interaction.
Comparison: Piperidine's high basicity + high lipophilicity is the "perfect storm" for hERG toxicity. Piperazine's lower lipophilicity and slightly reduced pKa often mitigate this risk, shifting the IC50 from nanomolar (danger) to micromolar (safer) ranges.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision logic when choosing between these scaffolds based on early ADMET data.
Figure 1: Decision matrix for scaffold switching based on solubility and permeability thresholds.
Part 4: Validated Experimental Protocols
To objectively compare these derivatives, you must control for their specific physicochemical quirks. Below is a self-validating protocol for Microsomal Stability , adjusted to detect the specific metabolites of both scaffolds.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
) and identify primary metabolites (N-oxide vs. Hydroxylation).
Reagents & Setup
Liver Microsomes: Pooled human/rat liver microsomes (20 mg/mL protein conc).
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
Test Compounds: Piperidine/Piperazine analogs (10 mM DMSO stock).
Internal Standard (IS): Tolbutamide (for negative mode) or Propranolol (for positive mode).
Step-by-Step Workflow
Preparation: Dilute test compounds to 1 µM in reaction buffer (100 mM Phosphate Buffer, pH 7.4).
Critical Control: Final DMSO concentration must be < 0.1% to avoid inhibiting CYPs.
Pre-Incubation: Mix 30 µL microsomes (final conc 0.5 mg/mL) with 370 µL compound solution. Incubate at 37°C for 5 mins.
Initiation: Add 100 µL NADPH regenerating system to start the reaction.
Control Arm: Run a parallel plate without NADPH to check for non-enzymatic degradation (hydrolysis).
Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.
Analysis (LC-MS/MS):
Piperidine Focus: Monitor for +16 Da (Hydroxylation) and -14 Da (Demethylation).
Piperazine Focus: Monitor explicitly for +16 Da (N-Oxidation) and Ring Cleavage fragments.
Data Calculation
Plot
vs. Time. The slope is the elimination rate constant.
Part 5: Visualizing the Assay Workflow
Figure 2: Standardized workflow for metabolic stability profiling of nitrogenous scaffolds.
References
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Gingrich, D. E., et al. (2003). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. Journal of Medicinal Chemistry, 46(13), 2552-2564. (Demonstrates piperazine for solubility).
Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and trends. Journal of Medicinal Chemistry, 49(17), 5029-5046.
Validation
A Guide to Orthogonal Assays for Confirming (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Activity at G Protein-Coupled Receptors
This guide provides a comprehensive comparison of orthogonal experimental strategies to validate the biological activity of the novel small molecule, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. Given its chemical st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of orthogonal experimental strategies to validate the biological activity of the novel small molecule, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. Given its chemical structure, which features a piperidine scaffold common in many centrally-acting and peripherally-acting therapeutics, a logical starting point for investigation is its potential interaction with G protein-coupled receptors (GPCRs).[1] GPCRs are the largest family of cell surface receptors and are the targets for approximately 30-50% of all modern drugs.[2]
Validating a "hit" compound from a primary screen requires a rigorous, multi-faceted approach. Relying on a single assay can be misleading due to technology-specific artifacts (e.g., compound fluorescence) or off-target effects. Orthogonal assays—which measure the same biological event using different technologies or measure distinct events in the same biological pathway—are essential for building a robust pharmacological case.[3][4] They serve to eliminate false positives and confirm that the observed activity is genuinely due to the compound's interaction with the target of interest.[3]
This guide will detail two distinct, yet complementary, orthogonal assays: a direct Radioligand Competition Binding Assay to confirm target engagement and a functional cAMP Accumulation Assay to measure downstream cellular signaling. By employing these two methods, researchers can confidently determine if (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine binds to a putative GPCR target and whether that binding event translates into a functional agonistic or antagonistic response.
Assay 1: Target Engagement via Radioligand Competition Binding
The foundational step in characterizing a potential GPCR ligand is to confirm direct physical interaction with the receptor. A radioligand binding assay is considered the gold standard for quantifying the affinity of a test compound for its target.[2] This assay format is direct, highly sensitive, and provides a quantitative measure of binding affinity (Kᵢ).
Principle of the Assay
This is a competitive assay that measures the ability of an unlabeled test compound, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, to displace a radiolabeled ligand ("hot" ligand) that is known to bind to the target receptor with high affinity and specificity. The receptors are typically sourced from cell membranes prepared from recombinant cell lines overexpressing the target of interest. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and causing a decrease in the measured radioactivity. This reduction is proportional to the test compound's affinity for the receptor.
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Detailed Experimental Protocol
Membrane Preparation: Homogenize cells expressing the target GPCR in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
Compound Addition: Add serial dilutions of (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).
Radioligand Addition: Add the radiolabeled ligand (e.g., ³H-dopamine for the D₂ receptor) to all wells at a final concentration near its Kₔ value.
Membrane Addition: Initiate the binding reaction by adding the prepared cell membranes to all wells.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand, which passes through the filter.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A plot of percent specific binding versus log[test compound] generates a sigmoidal dose-response curve. Non-linear regression is used to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Hypothetical Data Summary
Compound
Target Receptor
IC₅₀ (nM)
Kᵢ (nM)
Known Ligand (Control)
Dopamine D₂
15.2
4.8
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Dopamine D₂
85.7
27.1
Inactive Control
Dopamine D₂
>10,000
>3,160
A low nanomolar Kᵢ value would confirm that (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine is a high-affinity ligand for the target receptor. However, this assay does not reveal whether the compound is an agonist (activator) or an antagonist (blocker).[5]
Assay 2: Functional Cellular Response via cAMP Accumulation Assay
To determine the functional consequence of receptor binding, a downstream signaling assay is required. This provides an orthogonal validation of the compound's activity.[6] Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] Gs-coupled receptors activate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit it.[8]
Principle of the Assay
This assay measures changes in intracellular cAMP levels in whole cells following compound treatment. A common method for detecting cAMP is Homogeneous Time-Resolved Fluorescence (HTRF®), a competitive immunoassay. In this format, free cAMP produced by the cells competes with a labeled cAMP analog (d2-labeled) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a FRET signal is generated. As the test compound stimulates cAMP production, the labeled analog is displaced from the antibody, leading to a decrease in the FRET signal. This change in signal is directly proportional to the amount of cAMP produced.
Publish Comparison Guide: Reproducibility in (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine Experiments
Executive Summary: The "Invisible" Variable In drug discovery, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7) serves as a critical "linker" motif, balancing solubility (via the basic piperidine) with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Variable
In drug discovery, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine (CAS: 876716-01-7) serves as a critical "linker" motif, balancing solubility (via the basic piperidine) with lipophilicity (via the isopropyl group).[1] However, experimental reproducibility with this building block is frequently compromised not by the chemistry itself, but by stoichiometric drift caused by its physicochemical nature.[1]
This guide moves beyond basic datasheet parameters to address the causality of experimental failure. We compare this reagent against its methyl- and ethyl-analogs and provide a self-validating protocol to ensure batch-to-batch consistency.
Carbamate Formation: Reacts with atmospheric CO to form solid carbamates, reducing active titer.[1]
Stereochemistry
Racemic (typically)
Isomer Drift: Commercial batches may vary in enantiomeric excess if not specified.[1]
Comparative Analysis: Selecting the Right Linker
When designing a library, the choice of the N-substituent on the piperidine ring dictates both the synthetic ease and the final pharmacological profile.[1]
Expert Insight: Choose the Isopropyl variant when metabolic stability of the piperidine nitrogen is a concern (preventing N-dealkylation by CYP450).[1] However, be aware that the increased steric bulk can retard reaction rates if the piperidine nitrogen is involved in binding or catalysis.[1]
Self-Validating Experimental Protocol
To guarantee reproducibility, you must treat the stoichiometry as a dynamic variable unless the reagent is freshly titrated or converted to a stable salt.[1]
Workflow: "The Zero-Drift Protocol"
This protocol ensures that the amount of amine added to your reaction is exactly what you calculated, eliminating errors from water absorption or carbonate formation.[1]
Figure 1: Decision tree for handling secondary amine building blocks to ensure stoichiometric accuracy.
Critical Note: If using the HCl salt prepared in Step 2, increase DIPEA to 5.0 eq to neutralize the salt in situ.
Monitoring: The secondary amine is sterically accessible; reaction should complete in <2 hours at RT. If slow, check for N-isopropyl interference (unlikely due to distance) or reagent degradation.[1]
Use degassed solvents; avoid vigorous stirring in air.[1]
Inconsistent biological data
Variable ratio of enantiomers (if chiral center at C3).[1]
Purchase stereochemically pure material (e.g., (S)-isomer) or use chiral HPLC to verify batch consistency.[1]
References
BBLD Pharm. (2025).[1][2][3] 1-Isopropylpiperidin-3-amine Product Specifications and Safety Data. Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66567898: 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine.[1] Retrieved from [1]
BOC Sciences. (2025).[1][2] Product Data: (1-Isopropyl-piperidin-3-ylmethyl)methylamine.[1] Retrieved from [1]
Fisher Scientific. (2025).[1][2] Safety Data Sheet: Isopropylamine and related secondary amines. Retrieved from
Enamine. (2025).[1][2][3][4] Secondary Amines as Building Blocks for Parallel Synthesis. Retrieved from
Personal protective equipment for handling (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
[1] Introduction: The Molecule and the Mission In the landscape of drug discovery, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine serves as a critical diamine building block.[1] Its structure—a piperidine ring substitut...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Molecule and the Mission
In the landscape of drug discovery, (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine serves as a critical diamine building block.[1] Its structure—a piperidine ring substituted with an isopropyl group and a methyl-aminomethyl side chain—confers specific chemical behaviors that dictate our safety protocols.[1]
While this molecule enables the synthesis of complex pharmaceutical targets, its functional groups (secondary and tertiary amines) present a dual threat: high alkalinity and lipophilicity . This combination means it can rapidly penetrate the lipid bilayer of the skin while simultaneously causing severe chemical burns.
The Core Directive: Do not treat this merely as "another organic base." Treat it as a penetrating corrosive. This guide moves beyond generic safety advice to provide a self-validating safety system for your laboratory.
Hazard Identification & Risk Assessment
Derived from functional group analysis and standard safety data for aliphatic diamines.
Hazard Class
GHS Category (Inferred)
Mechanism of Action
Skin Corrosion
Category 1B
High pH causes saponification of skin lipids; rapid tissue destruction.[1]
Eye Damage
Category 1
Irreversible corneal opacity; risk of blindness upon contact.[1]
Acute Toxicity
Category 3 (Oral/Inhalation)
Systemic toxicity upon absorption; respiratory mucosal irritation.[1]
Flammability
Category 3
Flash point likely <60°C. Vapors may travel to ignition sources.[1]
Critical Insight: The isopropyl group increases the lipophilicity of the piperidine ring, potentially accelerating skin absorption compared to simple methylamines. Latency is a risk: Amine burns may not be immediately painful, leading to delayed treatment and deeper tissue damage.
The PPE Defense System (Layered Approach)[1]
Safety is not about a single item; it is a redundant system. For this amine, we employ a Permeation-Based Selection Strategy .
A. Hand Protection: The "Time-to-Failure" Rule
Standard laboratory nitrile gloves are insufficient for prolonged contact with aliphatic amines.[1] Amines can degrade nitrile and permeate through it in minutes.
Protocol: Change immediately upon any splash. Do not wipe; peel and discard.
Secondary Layer (High Risk/Immersion): Laminated Film (e.g., Silver Shield / 4H) or Butyl Rubber.
Requirement: Mandatory for spill cleanup or handling volumes >100 mL outside a closed system.
B. Ocular & Face Protection[2][3][4][5][6]
Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate due to vapor irritation and splash risk.[1]
High Volume (>50 mL): Add a Face Shield (8-inch minimum) over goggles.[1] This protects the neck and face from projectile liquid during vigorous quenching or exothermic runaways.
C. Respiratory Protection[3][5][7][8]
Primary Control: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (Spill Only): Full-face respirator with Amine/Organic Vapor (OV/AG) cartridges.[1]
Note: Do not rely on odor.[2][3] Olfactory fatigue occurs rapidly with amines.
Decision Logic: PPE Selection
Use this logic flow to determine the required PPE for your specific task.
Figure 1: Risk-Based PPE Selection Logic.[1] Match your operational scale to the required protection level.
Operational Protocol: Step-by-Step
Phase 1: Preparation
The "Sash Check": Verify fume hood sash is at the certified working height.
Quenching Agent: Prepare a beaker of dilute acetic acid (approx. 5%) or citric acid solution. Keep this inside the hood. This allows for immediate neutralization of minor drips on surfaces.
Glassware Inspection: Ensure no star cracks. Amines are bases; they can etch glass over time, weakening it under vacuum or heat.
Phase 2: Transfer & Handling
Weighing: If the substance is liquid, weigh inside the hood using a balance draft shield. If solid/waxy, minimize dust.
Cannula Transfer: For volumes >50 mL, use positive pressure transfer (cannula) rather than pouring. This eliminates the "glug" factor and aerosol generation.
Syringe Technique: When using a syringe, never fill more than 75% capacity to prevent plunger detachment.
Phase 3: Post-Work Decontamination
Wipe Down: Wipe all exterior surfaces of flasks/bottles with a tissue dampened with dilute acid, then water, before removing them from the hood.
Waste Segregation:
DO NOT mix with acidic waste streams (Exothermic reaction risk).
DO NOT mix with oxidizing agents (Fire/Explosion risk).[2]
Dispose of as Basic Organic Waste .
Emergency Response: The "Seconds Count" Protocol
Causality: Amines cause liquefactive necrosis. Unlike acid burns (which form a scab), amine burns continue to penetrate deeper until neutralized or washed away.
Exposure Response[2][6][7][10]
Skin Contact:
IMMEDIATE: Move to safety shower/sink.
Flush: Rinse with tepid water for 15 minutes minimum .
Remove: Cut off contaminated clothing while under the water. Do not pull shirts over the head (protects the eyes).
Medical: Seek evaluation. Amine burns can appear minor initially but necrotic later.
Eye Contact:
Flush: Use eyewash station for 15 minutes . Hold eyelids open forcefully.
Transport: Go immediately to the ER. Ophthalmology consult is mandatory.
Spill Response Logic
Figure 2: Emergency Spill Response Workflow. Note the prohibition of paper towels (cellulose) which can react with concentrated amines.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]